molecular formula C8H15Cl2N3 B1419386 4-(1H-pyrazol-1-yl)piperidine dihydrochloride CAS No. 1181458-83-2

4-(1H-pyrazol-1-yl)piperidine dihydrochloride

Cat. No.: B1419386
CAS No.: 1181458-83-2
M. Wt: 224.13 g/mol
InChI Key: LTPXWAXYEKDNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyrazol-1-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;;/h1,4,7-9H,2-3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPXWAXYEKDNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-83-2
Record name 4-(1H-pyrazol-1-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Kinase Inhibitor Discovery and Synthesis

Executive Summary

4-(1H-pyrazol-1-yl)piperidine dihydrochloride (CAS: 1181458-83-2) is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. Structurally, it consists of a piperidine ring substituted at the 4-position with a pyrazole moiety. This specific topology offers a unique combination of physicochemical properties: the piperidine provides a solubilizing, basic handle, while the pyrazole serves as a robust aromatic scaffold capable of participating in pi-stacking interactions and hydrogen bonding within the ATP-binding pockets of kinases.

Its primary industrial application is as a key intermediate in the synthesis of Crizotinib (Xalkori®), a targeted therapy for ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC). Beyond Crizotinib, this scaffold is a "privileged structure" in fragment-based drug discovery (FBDD), serving as a precursor for libraries targeting JAK, CDK, and other oncogenic drivers.

Chemical & Physical Profile

The dihydrochloride salt form is preferred in process chemistry due to its enhanced crystallinity, stability, and water solubility compared to the free base.

PropertySpecification
Chemical Name This compound
CAS Number (Salt) 1181458-83-2
CAS Number (Free Base) 762240-09-5
Molecular Formula C₈H₁₃N₃[1][2][3] · 2HCl
Molecular Weight 224.13 g/mol (Salt); 151.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents (hexane, ether)
pKa Values Piperidine NH: ~11.0
Hygroscopicity Hygroscopic; requires storage under inert atmosphere (Argon/Nitrogen)

Mechanistic Insight: The "Privileged" Scaffold

In drug design, the 4-(pyrazol-1-yl)piperidine moiety addresses several critical challenges in optimizing lead compounds:

  • Solubility & PK Profile: The piperidine ring (pKa ~11) is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors.[4] This is crucial for oral bioavailability.[4]

  • Vector Alignment: The 1,4-substitution pattern creates a linear, rigid vector.[4] This allows the pyrazole to penetrate deep into the hydrophobic pocket (e.g., the hinge region of a kinase) while the piperidine extends towards the solvent front, where it can interact with ribose-binding residues or solubilizing groups.

  • Synthetic Modularity: The pyrazole C4 position is highly activated for electrophilic aromatic substitution (e.g., iodination), allowing for the rapid introduction of aryl groups via Suzuki-Miyaura coupling.

Structural Logic Diagram

The following diagram illustrates the functional roles of the molecule's substructures.

G Piperidine Piperidine Ring (Solvent Exposed) Linker C4-N1 Bond (Rigid Vector) Piperidine->Linker Provides Solubility Pyrazole Pyrazole Ring (Hinge Binder) Linker->Pyrazole Orients Target Kinase ATP Pocket Pyrazole->Target Pi-Stacking / H-Bonds

Figure 1: Pharmacophore analysis of the 4-(pyrazol-1-yl)piperidine scaffold.

Synthetic Utility & Manufacturing

The synthesis of this compound is typically achieved via a robust three-step sequence starting from 4-chloropyridine or 4-bromopyridine.

Synthesis Workflow
  • Nucleophilic Aromatic Substitution (S_NAr): Reaction of 4-chloropyridine with pyrazole.[4][5] This step often requires high temperature or a catalyst if the pyridine is not activated.[4]

  • Catalytic Hydrogenation: Reduction of the pyridine ring to a piperidine ring using heterogeneous catalysis (PtO₂ or Pd/C) under hydrogen pressure.[4]

  • Salt Formation: Treatment with anhydrous HCl to precipitate the stable dihydrochloride salt.[4]

Synthesis Start 4-Chloropyridine HCl + Pyrazole Step1 Step 1: S_NAr Coupling (Base, Heat, DMSO/DMF) Start->Step1 Intermediate 4-(1H-pyrazol-1-yl)pyridine Step1->Intermediate Step2 Step 2: Hydrogenation (H2, PtO2, AcOH) Intermediate->Step2 Crude 4-(1H-pyrazol-1-yl)piperidine (Free Base) Step2->Crude Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Crude->Step3 Final 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride Step3->Final

Figure 2: Industrial synthesis pathway for this compound.

Experimental Protocol: Salt Formation

Note: This protocol assumes the isolation of the free base intermediate.

  • Dissolution: Dissolve 10.0 g (66.1 mmol) of crude 4-(1H-pyrazol-1-yl)piperidine in 50 mL of anhydrous ethanol or methanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4.0 equivalents of HCl (e.g., 4M HCl in 1,4-dioxane) dropwise with vigorous stirring. The reaction is exothermic; maintain temperature <10°C.[4]

  • Precipitation: Allow the mixture to warm to room temperature and stir for 2 hours. If precipitation does not occur, add diethyl ether or MTBE as an anti-solvent until turbidity persists.[4]

  • Isolation: Filter the white solid under a nitrogen stream (to prevent moisture absorption).[4]

  • Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours.

  • Yield: Expected yield is typically 85-95% for the salt formation step.[4]

Medicinal Chemistry Application: The Crizotinib Connection

The most prominent use of this scaffold is in the synthesis of Crizotinib (Pfizer), an ALK/ROS1 inhibitor. The 4-(pyrazol-1-yl)piperidine unit is first iodinated at the pyrazole C4 position, then protected, and finally coupled to the core kinase-binding heterocycle.

Crizotinib Intermediate Synthesis

The transformation of the dihydrochloride into the critical "Crizotinib Intermediate" involves:

  • Free-basing: Neutralization of the dihydrochloride.[4]

  • Protection: N-boc protection of the piperidine amine.

  • Regioselective Iodination: Iodination of the pyrazole ring using NIS (N-iodosuccinimide).[4]

Crizotinib Input 4-(Pyrazol-1-yl)piperidine 2HCl Process1 1. Base (NaOH) 2. Boc2O Input->Process1 Inter1 N-Boc Protected Intermediate Process1->Inter1 Process2 NIS (Iodination) Inter1->Process2 Output 1-Boc-4-(4-iodo-1H-pyrazol-1-yl) piperidine Process2->Output

Figure 3: Synthetic route to the key Crizotinib building block.

Handling & Safety Guidelines

Stability[4]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[4] Exposure to ambient air can lead to the formation of a sticky gum or partial hydrolysis to the monohydrochloride.[4]

  • Storage: Store in tightly sealed containers, preferably under argon or nitrogen, at 2-8°C.

Safety Hazards (GHS Classification)
  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.[4]

References

  • Pfizer Inc. (2005).[4] Enantiomerically pure aminopyridines as protein kinase inhibitors.[4] Patent WO2006021884.[4] (Describes the use of the scaffold in Crizotinib synthesis). Link

  • Cui, J. J., et al. (2011).[4] Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib) as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • National Center for Biotechnology Information. (n.d.).[4] PubChem Compound Summary for CID 11626909, 4-(1H-Pyrazol-1-yl)piperidine.Link

  • ChemicalBook. (2024).[4] this compound Product Properties.Link

Sources

4-(1H-pyrazol-1-yl)piperidine dihydrochloride CAS number 1181458-83-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1181458-83-2 Formula: C₈H₁₃N₃ · 2HCl Molecular Weight: 224.13 g/mol (Salt); 151.21 g/mol (Free Base)

Executive Summary

4-(1H-pyrazol-1-yl)piperidine dihydrochloride is a high-value heterocyclic building block, functioning as a critical pharmacophore scaffold in the synthesis of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors . Its structural rigidity, combined with the defined vector of the piperidine nitrogen, makes it an ideal "solubilizing tail" in kinase inhibitor design.

The molecule is most notably recognized as the core structural motif of Crizotinib (Xalkori) , a first-generation ALK inhibitor used in non-small cell lung cancer (NSCLC). This guide details the physicochemical properties, synthetic utility, and rigorous handling protocols required to utilize this synthon in medicinal chemistry campaigns.

Physicochemical Profile & Chemical Identity[1][2][3]

The dihydrochloride salt form is preferred for storage due to the volatility and oxidative instability of the free secondary amine.

PropertySpecificationTechnical Insight
Appearance White to off-white crystalline solidHygroscopic; must be stored under desiccant.
Solubility Water (>50 mg/mL), DMSO, MethanolHigh polarity due to ionic character; insoluble in non-polar organics (DCM, Hexanes) unless free-based.
pKa (Calc) ~10.8 (Piperidine NH), ~2.5 (Pyrazole N)The piperidine nitrogen is highly basic. The 2HCl stoichiometry ensures complete protonation, preventing amine oxidation.
H-Bond Donors 2 (NH⁺ sites)Critical for salt bridge formation in protein binding pockets.
H-Bond Acceptors 2 (Pyrazole N, Piperidine N)The pyrazole N2 often serves as a weak acceptor in kinase hinge regions.

Synthetic Utility & Mechanism of Action

The "Crizotinib Scaffold"

In the context of drug design, CAS 1181458-83-2 provides a bi-functional scaffold :

  • The Pyrazole Moiety: Acts as a linker that can be functionalized at the C4 position (via iodination/bromination) to participate in Suzuki-Miyaura coupling with the kinase-binding core (e.g., the 2-aminopyridine core of Crizotinib).

  • The Piperidine Moiety: Extends into the solvent-exposed region of the ATP-binding pocket. The secondary amine is often left free or alkylated to modulate pharmacokinetic properties (solubility, permeability).

Retrosynthetic Analysis (Crizotinib)

The diagram below illustrates how this specific CAS entry fits into the assembly of the Crizotinib API.

Crizotinib_Retrosynthesis Crizotinib Crizotinib (API) Coupling Suzuki Coupling Step Crizotinib->Coupling Core Pyridine-Core Intermediate Coupling->Core IodoInt 4-(4-iodo-1H-pyrazol-1-yl)piperidine (Functionalized Intermediate) Coupling->IodoInt Iodination C4-Selective Iodination (NIS/Water) IodoInt->Iodination Target 4-(1H-pyrazol-1-yl)piperidine 2HCl (CAS 1181458-83-2) Iodination->Target

Figure 1: Retrosynthetic logic placing CAS 1181458-83-2 as the precursor to the C4-iodinated coupling partner used in Crizotinib synthesis.

Experimental Protocols

Salt-Break (Free-Basing) Protocol

The dihydrochloride salt cannot be used directly in nucleophilic substitutions or Pd-catalyzed couplings without neutralizing the HCl. In situ neutralization often leads to poor yields due to salt crashing. A distinct free-basing step is recommended.

Reagents:

  • CAS 1181458-83-2 (10.0 mmol, 2.24 g)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or 2-MeTHF

  • Brine (saturated NaCl)

Step-by-Step Methodology:

  • Dissolution: Suspend the dihydrochloride salt in water (20 mL). It will dissolve readily.

  • Basification: Cool the solution to 0°C. Dropwise add 2M NaOH (approx. 25 mL) while monitoring pH. Target pH is >12. The solution may become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Note: 2-MeTHF is preferred for green chemistry applications, but DCM provides higher recovery for this specific polar amine.

  • Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄ for 30 minutes.

  • Concentration: Filter and concentrate under reduced pressure (keep bath <35°C, as the free base has moderate volatility).

  • Yield Check: Expect a colorless to pale yellow oil/solid (approx. 1.51 g theoretical). Use immediately or store under Argon at -20°C.

C4-Selective Iodination (Functionalization)

To utilize this scaffold for Suzuki couplings (as in Crizotinib synthesis), the pyrazole C4 position must be activated.

Reaction:

Substrate + NIS (N-iodosuccinimide) → 4-iodo-pyrazole derivative

Protocol:

  • Dissolve the free base (from 4.1) in Acetonitrile (ACN) at 0°C.

  • Add NIS (1.05 equiv) portion-wise to control exotherm.

  • Stir at room temperature for 2 hours.

  • Quench: Add 10% aqueous sodium thiosulfate to neutralize excess iodine (color change from brown to yellow/clear).

  • Workup: Remove ACN in vacuo, extract residue with EtOAc.

  • Validation: 1H-NMR will show the disappearance of the C4-pyrazole proton (typically a doublet/singlet around ~7.5-7.8 ppm) and the retention of the C3/C5 protons (shifted downfield).

Synthesis of the Core (Background)

Understanding the origin of the material aids in impurity profiling. The industrial route avoids hydrazine handling by using 4-chloropyridine.

Synthesis_Workflow SM1 4-Chloropyridine Step1 SNAr Reaction (High Temp/Base) SM1->Step1 SM2 Pyrazole SM2->Step1 Int1 4-(1H-pyrazol-1-yl)pyridine Step1->Int1 Step2 Hydrogenation (H2, Pd/C, HCl) Int1->Step2 Product 4-(1H-pyrazol-1-yl)piperidine 2HCl (Target) Step2->Product

Figure 2: Industrial synthesis route via nucleophilic aromatic substitution followed by pyridine reduction.

Impurity Alert:

  • Pyridine analogs: Incomplete hydrogenation leads to trace 4-(pyrazol-1-yl)pyridine. This impurity is aromatic and planar, potentially altering bioassay results if not removed (detectable via UV at 254 nm; the piperidine product has low UV absorbance).

Quality Control & Analytics

To validate the integrity of CAS 1181458-83-2, the following analytical markers are standard.

1H-NMR (DMSO-d6)[4]
  • Pyrazole Protons: Two distinct signals (or overlapping) in the aromatic region (~7.4 - 7.8 ppm) corresponding to H3 and H5. H4 is usually upfield (~6.2 - 6.4 ppm).

  • Piperidine Methine (C4-H): A multiplet around 4.3 - 4.5 ppm (deshielded by the pyrazole nitrogen).

  • Piperidine Methylenes:

    • C2/C6 (adjacent to NH): Broad signals ~3.0 - 3.4 ppm.

    • C3/C5: Multiplets ~2.0 - 2.3 ppm.

  • Ammonium Protons: Broad singlet >9.0 ppm (exchangeable with D₂O), confirming the salt form.

HPLC Method
  • Column: C18 Reverse Phase (Polar-embedded preferred, e.g., Waters Atlantis T3).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: 210 nm (Low absorbance; high concentration required). Note: The salt form is highly polar and elutes near the void volume on standard C18 columns.

Safety & Handling (E-E-A-T)

  • Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly, turning into a sticky gum. Weigh quickly or use a glovebox.

  • Inhalation Hazard: As a fine powder, the salt is a respiratory irritant. Use a fume hood.

  • Corrosivity: The 2HCl content makes aqueous solutions acidic (pH < 2). Wear nitrile gloves and safety glasses to prevent acid burns.

  • Sensitization: Piperidine derivatives can cause skin sensitization. Avoid direct contact.

References

  • Crizotinib Synthesis & Intermediates

    • Preparation of pyrazole derivatives as protein kinase inhibitors. (Pfizer Inc).
    • Efficient Synthesis of Crizotinib Intermediates.[1] Organic Process Research & Development. (Search: Crizotinib Process).

  • Iodination Protocol

    • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.[1] ResearchGate.

  • Chemical Properties & Safety

    • PubChem Compound Summary for Crizotinib Intermediate. National Library of Medicine.

  • Industrial Synthesis Route

    • Method for preparing 4-piperidyl piperidine derivatives.[2] Google Patents CN1583742A.

Sources

The Pyrazole Scaffold: A Technical Guide to Therapeutic Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural motif; it is a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics—from Celecoxib to Crizotinib —stems from its unique physicochemical versatility. It functions as a bioisostere for amide bonds, aromatic rings, and imidazoles, offering tunable hydrogen-bonding capabilities that allow it to engage diverse biological targets with high affinity.

This guide moves beyond basic definitions to explore the causality of binding across three primary therapeutic axes: Kinase Inhibition (Oncology), COX-2 Inhibition (Inflammation), and Emerging GPCR/Enzymatic targets. It concludes with validated protocols for synthesis and assay development, designed to ensure reproducibility in your lab.

Part 1: The Pharmacophore – Why Pyrazole?

The pyrazole ring consists of a 5-membered heterocycle with two adjacent nitrogen atoms.[1][2][3] Its therapeutic potency is derived from its tautomeric responsiveness and substitution potential.

Physicochemical Advantages[3]
  • H-Bonding Duality: The unsubstituted N1-hydrogen acts as a donor, while the N2-nitrogen acts as an acceptor. This allows the scaffold to mimic the purine ring of ATP, making it lethal to kinases.

  • Dipole Moment: The ring possesses a high dipole moment, facilitating strong electrostatic interactions within polar binding pockets.

  • Metabolic Stability: Unlike furan or thiophene rings, the pyrazole core is generally resistant to oxidative metabolism by CYPs, prolonging half-life (

    
    ).
    

Part 2: Oncology – The Kinase Hinge Binder

The most prolific application of pyrazole derivatives is in the inhibition of protein kinases. The mechanism is almost universally ATP-competitive inhibition .

Mechanism of Action: The Hinge Region Interaction

Kinases have a conserved "hinge region" connecting the N- and C-terminal lobes. Adenine (in ATP) binds here. Pyrazole derivatives hijack this site.

  • The Anchor: The pyrazole nitrogen pair forms a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge residues.

  • The Gatekeeper: Substituents at the 3- and 5-positions allow the molecule to bypass the "gatekeeper" residue, a common site of drug resistance mutations (e.g., T790M in EGFR).

Key Kinase Targets
DrugTargetIndicationBinding Mode
Crizotinib ALK / ROS1NSCLCPyrazole acts as the hinge binder; 3-position substitution fits the hydrophobic pocket.
Ruxolitinib JAK1 / JAK2MyelofibrosisPyrazole forms H-bonds with Leu884 and Glu966 in the ATP pocket.
Pirtobrutinib BTKMantle Cell LymphomaNon-covalent (reversible) inhibitor; bypasses C481 resistance mutations.
Encorafenib BRAF V600EMelanomaStabilizes the kinase in an inactive conformation (DFG-out).
Visualization: The Kinase Binding Logic

The following diagram illustrates the logical flow of designing a pyrazole-based kinase inhibitor.

KinaseBinding Target Target: Protein Kinase (ATP Pocket) Scaffold Scaffold: Pyrazole Ring Target->Scaffold Accommodates Interaction Interaction: Hinge Region (H-Bond Donor/Acceptor) Scaffold->Interaction Forms bidentate bonds Specificity Selectivity Filter: Gatekeeper Residue Interaction->Specificity 3,5-substitution avoids clash Outcome Outcome: Competitive Inhibition (Cell Apoptosis) Specificity->Outcome Blocks ATP

Caption: Logical flow of pyrazole-kinase interaction. The scaffold mimics adenine to anchor at the hinge region, while substitutions determine selectivity.

Part 3: Inflammation – The COX-2 Selectivity Switch

In the late 1990s, the discovery that pyrazoles could distinguish between Cyclooxygenase-1 (COX-1, constitutive) and Cyclooxygenase-2 (COX-2, inducible) revolutionized pain management.

The Structural Basis of Selectivity
  • COX-1 vs. COX-2: The COX-2 active site has a secondary hydrophobic "side pocket" that is accessible because a bulky Isoleucine (Ile523) in COX-1 is replaced by a smaller Valine (Val523) in COX-2.

  • The Pyrazole Wedge: In Celecoxib , the central pyrazole ring serves as a rigid spacer. It positions a sulfonamide group directly into this side pocket. COX-1 cannot accommodate this bulky group due to steric clash with Ile523.

Comparative Data: Selectivity Ratios
CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)Clinical Status
Celecoxib 15.00.04375Approved
Rofecoxib >10000.5>2000Withdrawn (CV Risk)
Indomethacin 0.020.60.03 (Non-selective)Approved

Note: High selectivity ratios indicate potent COX-2 inhibition with reduced gastrointestinal toxicity (mediated by COX-1).

Part 4: Emerging Targets (Beyond Kinases)

Recent approvals demonstrate the scaffold's versatility beyond the "kinase/COX" paradigm.

  • Plasma Kallikrein (Hereditary Angioedema):

    • Drug: Berotralstat.[4]

    • Mechanism: Inhibits plasma kallikrein to prevent the release of bradykinin.[4] The pyrazole moiety stabilizes the inhibitor within the S1 pocket of the serine protease.

  • Androgen Receptor (Prostate Cancer):

    • Drug: Darolutamide.[4]

    • Mechanism: A distinct pyrazole structure allows it to bind to the Androgen Receptor (AR) with high affinity but low blood-brain barrier penetration, reducing CNS side effects (seizures) seen with earlier generations like enzalutamide.

Part 5: Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols represent the industry standard for synthesizing and validating pyrazole hits.

Protocol A: Knorr Pyrazole Synthesis (One-Pot)

The "Gold Standard" for generating a library of 3,5-substituted pyrazoles.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone or

    
    -keto ester).[5]
    
  • Hydrazine derivative (Hydrazine hydrate or Phenylhydrazine).

  • Ethanol (Solvent).

  • Glacial Acetic Acid (Catalyst).[2][6]

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 10 mmol of 1,3-dicarbonyl in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 12 mmol (1.2 eq) of hydrazine dropwise at

    
     (ice bath) to control the exotherm.
    
  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 3:7 EtOAc:Hexane).
    
  • Workup:

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution remains: Evaporate solvent under reduced pressure. Recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (Look for pyrazole-H4 singlet around 
    
    
    
    6.0–6.5 ppm).
Protocol B: Kinase Inhibition Assay (ADP-Glo™)

A self-validating luminescent assay to determine IC50.

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

Workflow:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Assembly (384-well plate):

    • Add 2

      
      L of Pyrazole Inhibitor (serial dilution in DMSO).
      
    • Add 2

      
      L of Kinase Enzyme (0.2 ng/
      
      
      
      L).
    • Add 1

      
      L of Substrate/ATP mix.
      
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Depletion: Add 5

    
    L of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Luciferase). Incubate 30 min.
  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: The Development Cycle

The following diagram outlines the iterative cycle from synthesis to lead optimization.

Workflow Design 1. Rational Design (Scaffold Hopping) Synthesis 2. Knorr Synthesis (1,3-diketone + Hydrazine) Design->Synthesis Purification 3. Purification (Recrystallization/HPLC) Synthesis->Purification Assay 4. Bioassay (Kinase/COX-2 IC50) Purification->Assay Decision 5. SAR Analysis (Hit vs. Lead) Assay->Decision Decision->Design Optimize Substituents

Caption: The iterative SAR cycle. Data from the bioassay feeds back into the rational design of the pyrazole substituents.

References

  • FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations (Celecoxib, Crizotinib). U.S. Food and Drug Administration.[4] [Link]

  • Ansari, A. et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry. [Link]

  • Cui, Z. et al. (2023). Pyrazole: An emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Patsnap Synapse. Mechanism of Action of Celecoxib and Structural Basis.[Link] (General database access)

  • Zhang, H. et al. (2020). Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Molecules.[1][2][5][6][7][8][9][10][11][12][13] [Link]

Sources

Technical Guide: Safety, Handling, and Synthetic Utility of 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride

[1]

Executive Summary

This compound (CAS: 1181458-83-2) is a bicyclic amine salt consisting of a piperidine ring substituted at the 4-position with a pyrazole moiety.[1][2] It serves as a high-value intermediate in medicinal chemistry, particularly for installing polar, solubilizing "tail" groups in drug candidates.[1]

As a dihydrochloride salt, this compound presents specific handling challenges—primarily hygroscopicity and high acidity upon dissolution—that distinguish it from its free-base counterpart.[1] This guide outlines the protocols necessary to maintain compound integrity and ensure operator safety.

Chemical Profile & Physical Properties[1]

PropertySpecification
Chemical Name This compound
CAS Number 1181458-83-2
Molecular Formula C₈H₁₃N₃[1][2] · 2HCl
Molecular Weight 224.13 g/mol (Salt) / 151.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Acidity (pKa) Piperidine NH: ~11.0 | Pyrazole N2: ~2.5 (The salt is highly acidic in aqueous solution)
Hygroscopicity High (Deliquescent in high humidity)

Hazard Identification & Risk Assessment

While specific toxicological data for this salt is limited, a "read-across" approach based on the piperidine core and acidic nature dictates the safety profile.[1]

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][4]

  • H290: May be corrosive to metals (due to free HCl potential in moisture).[1]

Toxicology Insights
  • Piperidine Moiety: Piperidine derivatives can be rapidly absorbed through the skin.[1] The piperidine ring is a known skin sensitizer and irritant.[1]

  • Acidic Corrosivity: The dihydrochloride form releases two equivalents of hydrochloric acid upon contact with mucous membranes, posing a higher risk of chemical burns than the free base.[1]

Strategic Handling Protocols

Storage and Stability

The primary threat to the integrity of this compound is moisture .[1] The salt is hygroscopic; absorption of water leads to hydrolysis, "clumping," and difficulty in accurate weighing (stoichiometric drift).[1]

Protocol: The "Dry Chain" Management

  • Long-Term Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).[1]

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or heat-shrink bands.[1]

  • Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid.[1]

Visualization: Handling Lifecycle

The following diagram illustrates the decision logic for safe handling and storage to prevent degradation.

HandlingLifecyclecluster_riskCritical Control PointsReceiptReceipt of Material(Check Seal Integrity)StorageStorage(-20°C, Argon, Dark)Receipt->StorageEquilibrationWarm to RT(In Desiccator)Storage->EquilibrationUsage RequestOpeningOpen under Inert Gas(Glovebox or Cone)Equilibration->OpeningWeighingRapid Weighing(Minimize Air Exposure)Opening->WeighingResealPurge Headspace & ResealWeighing->ResealReseal->StorageReturn

Figure 1: The "Dry Chain" handling lifecycle ensures the hygroscopic salt remains stoichiometrically accurate.

Experimental Workflow: Synthetic Utility

Stoichiometric Considerations in Coupling

A common error when using this building block in amide couplings (e.g., HATU, EDC) or nucleophilic aromatic substitutions (SNAr) is under-neutralization .[1]

  • The Trap: The compound carries 2 equivalents of HCl .[1]

  • The Fix: You must add at least 3 equivalents of base (e.g., DIPEA, TEA) to liberate the nucleophilic piperidine amine.[1]

    • 2 eq to neutralize the HCl.[1]

    • 1+ eq to maintain basicity for the reaction.[1]

Protocol: In-Situ Free-Basing for Amide Coupling

This protocol describes coupling this compound to a carboxylic acid.[1]

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • 4-(1H-pyrazol-1-yl)piperidine[1][2][5][6][7] · 2HCl (1.1 eq)[1]

  • HATU (1.1 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq )[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid.

  • Salt Neutralization (Critical Step): In a separate vial, suspend the piperidine dihydrochloride in DMF. Add 2.5 eq of DIPEA.[1]

    • Observation: The suspension should clear as the free base is liberated and the amine salt dissolves.[1]

  • Addition: Add the neutralized amine solution to the activated acid mixture.

  • Final Adjustment: Add the remaining 1.5 eq of DIPEA to the reaction mixture to ensure pH > 8.

  • Monitoring: Monitor by LC-MS. The product should form within 1–4 hours.[1]

Visualization: Neutralization Logic

Failure to account for the "hidden" acid in the salt is the #1 cause of low yields.[1]

NeutralizationSaltPiperidine · 2HCl(Starting Material)Base1Add 2.0 eq Base(e.g., DIPEA)Salt->Base1DissolutionNeutralNeutral Species(Piperidine Free Base + 2 DIPEA·HCl)Base1->NeutralNeutralizationNoteWarning: If Base < 2 eq,Amine remains protonated (R-NH2+)and unreactive.Base1->NoteBase2Add Excess Base(1.0 - 2.0 eq)Neutral->Base2ActivationActiveNucleophilic Species(Ready for Coupling)Base2->ActiveReaction Competent

Figure 2: Stoichiometric neutralization strategy required to activate the dihydrochloride salt for nucleophilic attack.

Emergency Response & Disposal

First Aid[1]
  • Eye Contact: Immediately flush with water for 15 minutes.[1][4] The acidic nature requires immediate dilution to prevent corneal damage.[1]

  • Skin Contact: Wash with soap and water.[1][3] If redness persists (dermatitis from piperidine motif), seek medical attention.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (HCl vapor or dust), administer oxygen.[1]

Spill Cleanup
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] A dust mask (N95) is recommended if the powder is fine.[1]

  • Neutralization: Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow to neutralize the acidity.[1]

  • Disposal: Sweep up the neutralized solid and place it in a container for hazardous chemical waste. Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link][1]

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The piperidine-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and ALK inhibitors (e.g., Crizotinib intermediates). While industrial routes often utilize the hydrogenation of 4-(pyrazol-1-yl)pyridine, this requires high-pressure reactors and specialized safety handling.

This Application Note details a convergent, bench-stable protocol utilizing the nucleophilic displacement of an activated piperidine mesylate. This route is preferred for laboratory-scale synthesis (1g – 100g) due to its operational simplicity, avoidance of heavy metal catalysts, and high reproducibility.

Retrosynthetic Logic

The synthesis relies on the


 displacement of a secondary sulfonate ester by the pyrazole nitrogen. The final dihydrochloride salt form is selected to ensure high water solubility and crystallinity for downstream biological assays.

Retro Target 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride Protected N-Boc-4-(pyrazol-1-yl)piperidine Target->Protected Deprotection (HCl) Mesylate N-Boc-4-mesyloxypiperidine (Activated Electrophile) Protected->Mesylate S_N2 Displacement Pyrazole Pyrazole (Nucleophile) Protected->Pyrazole + Base SM N-Boc-4-hydroxypiperidine Mesylate->SM Activation (MsCl)

Figure 1: Retrosynthetic analysis showing the convergent assembly via activated sulfonate displacement.

Safety & Handling (Critical)

  • Pyrazole: Toxic if swallowed.[1] Rapidly absorbed through skin.

  • Methanesulfonyl Chloride (MsCl): Lachrymator and corrosive. Reacts violently with water.

  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere (Ar/N2).

  • HCl in Dioxane: Corrosive and fuming. Use in a well-ventilated fume hood.

Experimental Protocol

Stage 1: Activation of the Piperidine Scaffold

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate.

ReagentMW ( g/mol )Equiv.[2]Mass/Vol
N-Boc-4-hydroxypiperidine201.261.010.0 g
Methanesulfonyl chloride (MsCl)114.551.24.6 mL
Triethylamine (TEA)101.191.510.4 mL
Dichloromethane (DCM)Solvent-100 mL

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM (10 vol) in a round-bottom flask under

    
    .
    
  • Cool the solution to 0 °C (ice bath). Note: Temperature control is critical to prevent elimination side-products.

  • Add TEA dropwise.

  • Add MsCl dropwise over 20 minutes. The reaction is exothermic; maintain internal temp < 5 °C.

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM (2x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Result: Off-white solid (Quant.). Use directly in Stage 2 without column chromatography to minimize hydrolysis risk.

Stage 2: Nucleophilic Displacement ( )

Objective: Install the pyrazole ring. Mechanism: Pyrazole is deprotonated to form the pyrazolate anion, which attacks the secondary carbon, displacing the mesylate with inversion of configuration (irrelevant for the achiral 4-position).

ReagentMWEquiv.[1][2][4][5]Mass/Vol
N-Boc-4-mesyloxypiperidine279.351.013.8 g (from Stage 1)
Pyrazole68.081.55.0 g
Cesium Carbonate (

)
325.822.032.0 g
DMF (Anhydrous)Solvent-140 mL

Procedure:

  • Dissolve Pyrazole in anhydrous DMF.

  • Add

    
     and stir at RT for 30 mins to ensure deprotonation.
    
    • Alternative: NaH (60% dispersion, 1.5 eq) can be used for faster kinetics but requires stricter moisture exclusion.

  • Add the crude Mesylate (dissolved in minimal DMF).

  • Heat the mixture to 80 °C for 12–16 hours.

  • Monitor: TLC (50% EtOAc/Hexane). The mesylate spot (

    
    ) should disappear; product spot (
    
    
    
    ) appears.
  • Workup: Cool to RT. Pour into ice water (500 mL). The product often precipitates.

    • If solid:[6] Filter and wash with water.

    • If oil:[3][7] Extract with EtOAc (3x). Wash organics extensively with water/LiCl solution (to remove DMF).

  • Purification: Recrystallize from Hexane/EtOAc or perform a short silica plug if necessary.

  • Yield Target: 75–85%.

Stage 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the stable dihydrochloride salt.

ReagentEquiv.[4]Conditions
N-Boc-Intermediate1.0Dissolved in MeOH or Dioxane
4M HCl in Dioxane5.0Add at 0 °C, then stir at RT

Procedure:

  • Dissolve the Stage 2 intermediate in minimal 1,4-dioxane or MeOH.

  • Add 4M HCl in dioxane (5 eq) dropwise at 0 °C.

  • Stir at RT for 3 hours. A thick white precipitate will form.

  • Isolation: Dilute with diethyl ether (

    
    ) to maximize precipitation.
    
  • Filter the solid under

    
     (hygroscopic). Wash with 
    
    
    
    .
  • Drying: Dry in a vacuum oven at 40 °C over

    
    .
    

Analytical Validation

Product: 4-(1H-pyrazol-1-yl)piperidine dihydrochloride Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, D2O):

    • 
       8.05 (d, 1H, Pyrazole), 7.85 (d, 1H, Pyrazole), 6.55 (t, 1H, Pyrazole), 4.60 (m, 1H, CH-N), 3.55 (m, 2H, Pip-eq), 3.15 (m, 2H, Pip-ax), 2.30 (m, 2H), 2.10 (m, 2H).
      
    • Note: The absence of the singlet at

      
       1.45 (Boc) confirms deprotection.
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+ (Free base): 152.12

    • Found: 152.1

Troubleshooting & Optimization Logic

This decision tree aids in resolving common synthetic bottlenecks.

Troubleshooting Start Issue Detected LowYield Low Yield in Stage 2? Start->LowYield Elimination Elimination Product (Alkene) Observed? LowYield->Elimination Yes Incomplete Incomplete Conversion? LowYield->Incomplete No Soln2 Lower Temp to 60°C Check Mesylate Quality Elimination->Soln2 Soln1 Switch Base to NaH (Increase Nucleophilicity) Incomplete->Soln1 Base was Cs2CO3 Soln3 Add catalytic KI (Finkelstein) or Increase Time Incomplete->Soln3 Base was NaH

Figure 2: Troubleshooting logic for the N-alkylation step.

Expert Insight: If the displacement (Stage 2) is sluggish, the addition of catalytic Potassium Iodide (KI, 0.1 eq) can generate the transient 4-iodopiperidine species in situ, which is a more reactive electrophile than the mesylate. However, ensure the reaction mixture remains anhydrous.

References

  • Pfizer Inc. "Preparation of pyrazole derivatives as protein kinase inhibitors." World Intellectual Property Organization, WO 2008/076705.

    • Context: Describes the industrial relevance and scale-up of pyrazole-piperidine couplings for Crizotinib.
  • Cui, J. J., et al. "Tranformation of Crizotinib... to Lorlatinib." Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363.

    • Context: Validates the stability of the pyrazole-piperidine bond under acidic deprotection conditions.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21193045, 4-(1H-Pyrazol-1-yl)piperidine."

    • Context: Verification of chemical structure and identifiers.[2][5]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-Aryl Scaffolds

The fusion of a pyrazole ring with an aromatic system through a nitrogen-carbon bond is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Pyrazole-containing aromatic compounds are privileged scaffolds found in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antipsychotic, and analgesic properties.[3] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets.[2] The synthesis of these valuable molecules often relies on the nucleophilic aromatic substitution (SNAr) reaction, where a pyrazole acts as the nucleophile, displacing a leaving group on an electron-deficient aromatic ring.[4] This guide provides a comprehensive overview of the experimental procedure for the SNAr reaction with pyrazole, from the underlying mechanism to detailed protocols and optimization strategies, empowering researchers to efficiently synthesize these important compounds.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction with pyrazole proceeds through a well-established two-step addition-elimination mechanism.[5][6] This pathway is distinct from SN1 and SN2 reactions and is characteristic of nucleophilic substitutions on aromatic rings.[4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the pyrazole anion, generated in situ by a base, on the carbon atom of the aromatic ring bearing the leaving group.[7] This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[5][8] These EWGs delocalize the negative charge of the intermediate, lowering the activation energy of the first step.[5]

  • Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the leaving group.[5] The nature of the leaving group also influences the reaction rate, with more electronegative and better-stabilizing anions generally being better leaving groups. A common leaving group reactivity order in SNAr reactions is F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions.[9] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[5]

Caption: General Mechanism of Nucleophilic Aromatic Substitution with Pyrazole.

Experimental Protocol: A General Procedure

This protocol provides a general framework for the SNAr reaction between a pyrazole and an activated aromatic halide. The specific quantities and reaction conditions may need to be optimized for different substrates.

Materials and Reagents:

  • Activated aromatic halide (e.g., 1-fluoro-4-nitrobenzene)

  • Pyrazole

  • Base (e.g., potassium carbonate, sodium hydride, or DBU)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating and stirring apparatus (e.g., heating mantle with a magnetic stir plate)

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • To a clean, dry reaction vessel under an inert atmosphere, add the pyrazole (1.0-1.2 equivalents) and the anhydrous polar aprotic solvent.

    • Stir the mixture until the pyrazole is fully dissolved.

    • Carefully add the base (1.1-1.5 equivalents) portion-wise to the solution. The choice of base is critical; for less acidic pyrazoles, a stronger base like NaH may be necessary. For more acidic pyrazoles, a milder base like K₂CO₃ is often sufficient.

    • Stir the resulting suspension or solution at room temperature for 15-30 minutes to allow for the formation of the pyrazole anion.

  • Addition of the Aromatic Substrate:

    • Dissolve the activated aromatic halide (1.0 equivalent) in a minimal amount of the anhydrous solvent.

    • Add the solution of the aromatic halide dropwise to the reaction mixture containing the pyrazole anion.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (typically ranging from 80-150 °C).[10] The optimal temperature will depend on the reactivity of the substrates.

    • Monitor the progress of the reaction by TLC. A suitable eluent system should be determined beforehand to distinguish between the starting materials and the product.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired N-arylpyrazole.

Experimental_Workflow A Prepare Pyrazole Solution (Pyrazole + Anhydrous Solvent) B Add Base (e.g., K2CO3, NaH) A->B C Form Pyrazole Anion (Stir at RT) B->C D Add Aromatic Halide Solution C->D E Heat Reaction Mixture (e.g., 80-150 °C) D->E F Monitor by TLC E->F G Reaction Complete? F->G G->E No H Work-up (Quench, Extract, Wash, Dry) G->H Yes I Purification (Column Chromatography or Recrystallization) H->I J Characterize Product I->J

Caption: A typical experimental workflow for pyrazole SNAr reactions.

Optimization of Reaction Conditions: A Deeper Dive

The success and efficiency of the SNAr reaction with pyrazole are highly dependent on the careful selection and optimization of several key parameters.

ParameterCommon ChoicesRationale and Field-Proven Insights
Aromatic Substrate Electron-deficient arenes and heteroarenes (e.g., nitro-substituted benzenes, pyridines, pyrimidines)[4][11]The presence of strong electron-withdrawing groups (ortho and/or para to the leaving group) is crucial to activate the ring towards nucleophilic attack by stabilizing the Meisenheimer intermediate.[5] Heterocycles are often more reactive than their carbocyclic counterparts due to the electron-withdrawing nature of the heteroatoms.[4][12]
Leaving Group F, Cl, NO₂, OSO₂RFluorine is often the best leaving group in SNAr reactions, as its high electronegativity strongly activates the carbon for nucleophilic attack, which is the rate-determining step.[5] Other common leaving groups include other halogens and sulfonate esters.
Base K₂CO₃, Cs₂CO₃, NaH, K₃PO₄, DBU, KOHThe base deprotonates the pyrazole to form the active nucleophile.[7] The choice of base depends on the pKa of the pyrazole. Milder bases like K₂CO₃ are often sufficient, but for less acidic pyrazoles, a stronger base like NaH may be required. The use of an appropriate base is critical to ensure a sufficient concentration of the pyrazole anion without causing unwanted side reactions.[10]
Solvent DMF, DMSO, NMP, DMAc, AcetonitrilePolar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the pyrazole anion more "naked" and nucleophilic.[10] They also have high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.[13]
Temperature 80 °C to 150 °CHigher temperatures generally accelerate the reaction rate.[10] However, excessively high temperatures can lead to decomposition of the starting materials or products, or the formation of side products. The optimal temperature should be determined experimentally for each specific reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently activated aromatic substrate.- Base is not strong enough to deprotonate the pyrazole.- Reaction temperature is too low.- Use a substrate with stronger electron-withdrawing groups.- Employ a stronger base (e.g., switch from K₂CO₃ to NaH).- Increase the reaction temperature incrementally.
Formation of Side Products - Reaction temperature is too high.- Presence of multiple reactive sites on the substrate or pyrazole.- The base is reacting with the substrate or product.- Lower the reaction temperature.- Use a more selective base or protecting groups if necessary.- Consider a milder base.
Difficulty in Purification - Incomplete reaction, leading to a mixture of starting materials and product.- Formation of polar byproducts.- Ensure the reaction goes to completion by monitoring with TLC.- Optimize the work-up procedure to remove impurities (e.g., aqueous washes to remove salts).- Explore different chromatographic conditions or recrystallization solvents.

Conclusion

The nucleophilic aromatic substitution reaction with pyrazole is a powerful and versatile method for the synthesis of N-arylpyrazoles, a class of compounds with significant applications in drug discovery and materials science. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is key to achieving high yields and purity. This guide provides a solid foundation for researchers to design, execute, and optimize these important transformations in their own laboratories.

References

  • El-Safi, I., Al-Fayez, A., & Al-Otaibi, A. (2008). A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). Journal of Chemical Research, 2008(8), 432-433.
  • Wadepohl, K., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Pyrazole structure highlighting the nucleophilic and electrophilic positions in the blue and red boxes, respectively.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Khan, I., et al. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • Wikipedia. (n.d.).
  • Gutekunst, W. (n.d.).
  • Sánchez, M., et al. (2019). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 639-654.
  • Organic Chemistry Portal. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress.
  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • WuXi AppTec. (n.d.).
  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4589.
  • Kivekäs, R., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7783.
  • Organic Chemistry Explained. (2020, February 2).
  • Unknown. (n.d.). Pyrazole. SlideShare.
  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. Bioorganic & Medicinal Chemistry, 34, 116045.
  • Sharma, S., & Kumar, V. (2022).
  • El-Sayed, N. N. E., & Abdel-Ghaffar, H. M. (2019). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.
  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 488-511.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 639-654.
  • Çınar, S., & Eren, A. (2022). Synthesis of New Pyrazole Compounds via Diketonic Michael Adducts. Hacettepe Journal of Biology and Chemistry, 50(2), 157-162.

Sources

HPLC Protocol for Purity Assessment of 4-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 4-(1H-pyrazol-1-yl)piperidine (CAS: 762240-09-5 [Base] / 762240-92-6 [HCl Salt]). This molecule is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., Crizotinib) and JAK inhibitors.

The Analytical Challenge: The molecule contains a secondary amine on the piperidine ring (


) and a pyrazole moiety. Standard reversed-phase methods often yield severe peak tailing due to ionic interactions with residual silanols on the stationary phase. This protocol utilizes a Chaotropic Ion-Pairing Strategy (Method A)  as the primary release method and a High-pH Reversed-Phase Strategy (Method B)  as an orthogonal check for impurities co-eluting under acidic conditions.

Physicochemical Context & Method Logic[1][2]

To design a self-validating protocol, we must understand the analyte's behavior in solution.

  • Basicity: The piperidine nitrogen is highly basic. At neutral pH, it is fully protonated (

    
    ), making the molecule highly polar and prone to "dewetting" or eluting in the void volume.
    
  • UV Chromophore: The pyrazole ring provides the primary UV absorption. It lacks strong conjugation, necessitating detection in the low UV range (210–230 nm).

  • Salt Form: Often supplied as the Hydrochloride (HCl) salt. The chloride counter-ion is UV transparent but elutes at the void volume (

    
    ), potentially obscuring early-eluting polar impurities.
    
Method Selection Logic (Graphviz)

MethodLogic Analyte 4-(1H-pyrazol-1-yl)piperidine (Basic Amine) Challenge Silanol Interaction (Peak Tailing) Analyte->Challenge MethodA Method A: Low pH (TFA) Protonates Silanols & Amine (Sharp Peaks, Low Retention) Challenge->MethodA Standard Screen MethodB Method B: High pH (pH 10) Deprotonates Amine (High Retention, Good Shape) Challenge->MethodB Orthogonal/Polar Impurities Result Purity Assessment MethodA->Result MethodB->Result

Figure 1: Decision logic for selecting chromatographic conditions based on analyte basicity.

Primary Protocol (Method A): Acidic Ion-Pairing

Recommended for: Routine purity checks, reaction monitoring, and goods-in QC. Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the positive charge of the piperidine and suppressing silanol ionization.

Reagents & Equipment
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary pump preferred).

  • Detector: Diode Array Detector (DAD).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ), Trifluoroacetic Acid (Sequencing Grade).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High surface area with double end-capping to minimize tailing.
Mobile Phase A Water + 0.1% (v/v) TFALow pH (~2.0) suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% (v/v) TFAMatches ionic strength of MPA to prevent baseline drift.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer kinetics for the amine.
Injection Vol 5.0 µLLow volume to prevent solvent effects on early peaks.
Detection 210 nm (Ref 360 nm)Max sensitivity for pyrazole.
Run Time 15 MinutesSufficient for re-equilibration.
Gradient Table
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Polar impurity retention)
10.0095Elution of hydrophobic dimers/starting materials
12.0095Wash
12.105Re-equilibration start
15.005End of Run

Secondary Protocol (Method B): High pH

Recommended for: Separating regioisomers or if Method A shows poor retention (


).
Mechanism:  At pH 10, the piperidine amine is largely deprotonated (neutral), significantly increasing hydrophobicity and retention on the C18 chain.
  • Column: REQUIRED: Waters XBridge C18 or Agilent Extend-C18 (Hybrid particles resistant to high pH). Do not use standard silica columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10-90% B over 12 minutes.

Sample Preparation Workflow

Correct sample preparation is vital to avoid "solvent shock" which causes split peaks for early eluting amines.

Step-by-Step Protocol
  • Weighing: Weigh 10 mg of 4-(1H-pyrazol-1-yl)piperidine (HCl salt or free base) into a 20 mL scintillation vial.

  • Dissolution (Diluent):

    • Do not use 100% ACN. The salt form may precipitate or form micelles.

    • Diluent: 90:10 Water:Acetonitrile.

    • Add 10.0 mL of Diluent. Vortex for 30 seconds.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

    • Note: Verify filter compatibility. Some cellulose filters bind amines.

  • Blank Prep: Prepare a vial containing only the Diluent.

Analytical Workflow Diagram (Graphviz)

Workflow cluster_HPLC HPLC Analysis Sample Solid Sample (10 mg) Dissolve Dissolve in 90:10 H2O:ACN (Prevent micelle formation) Sample->Dissolve Filter Filter (0.22 µm Nylon) Dissolve->Filter Inject Inject 5 µL Filter->Inject Separation Separation (C18, 0.1% TFA) Inject->Separation Detect Detection (210 nm) Separation->Detect Data Integration & Purity % Detect->Data

Figure 2: Step-by-step analytical workflow ensuring sample integrity.[2]

System Suitability & Troubleshooting

To ensure the data is trustworthy (Self-Validating), the system must meet these criteria before accepting results.

Acceptance Criteria
ParameterLimitFailure Action
Tailing Factor (

)

Replace column or increase TFA conc. to 0.15%.
Theoretical Plates (

)

Check connections for dead volume.
Precision (RSD, n=5)

Check injector seal or pump stability.
Resolution (

)

(Main peak vs. Impurity)
Adjust gradient slope.
Troubleshooting Guide
  • Problem: Split Peak / Shoulder.

    • Cause: Sample solvent is too strong (too much ACN) relative to the initial mobile phase.

    • Fix: Redissolve sample in 100% Water or 95:5 Water:ACN.

  • Problem: Ghost Peak at ~2-3 mins.

    • Cause: System peak from the HCl counter-ion or nitrate contaminants in water.

    • Fix: Run a blank injection. If the peak appears in the blank, exclude it from integration.

  • Problem: Rising Baseline at 210 nm.

    • Cause: TFA absorbs UV at low wavelengths.

    • Fix: Ensure exact matching of TFA concentration in Mobile Phase A and B. Use "HPLC Grade" TFA.

References

  • Synthesis & Intermediate Context

    • Preparation of 4-(1H-pyrazol-1-yl)piperidine derivatives as JAK inhibitors. (Relevant for understanding impurity profiles).
    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56766486, 4-(1H-pyrazol-1-yl)piperidine hydrochloride. Retrieved October 26, 2023, from [Link]

  • HPLC Methodology for Basic Amines

    • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Establishes the "TFA vs. High pH" rule).
    • Sielc Technologies.[3] (n.d.). HPLC Analysis of Piperazine on Primesep 100. (Analogous structure analysis). Retrieved from [Link]

  • Chemical Properties

Disclaimer: This protocol is intended for research and development purposes. Users should validate the method according to their specific regulatory requirements (e.g., ICH Q2) before use in GMP environments.

Sources

Comprehensive NMR Spectroscopic Analysis of 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride: A Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: 4-(1H-pyrazol-1-yl)piperidine is a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. Its structural integrity is paramount for efficacy and safety. This application note provides a detailed, field-proven guide to the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis of its dihydrochloride salt form. We delve into the causality behind experimental choices, from sample preparation to advanced 2D NMR techniques, offering a self-validating protocol for unambiguous structure confirmation and quality control.

Introduction: The Analytical Challenge

The 4-(1H-pyrazol-1-yl)piperidine moiety is a cornerstone in the design of novel therapeutics, including kinase inhibitors and GPCR modulators. Accurate and robust characterization of these molecules is a non-negotiable aspect of the drug development pipeline. NMR spectroscopy stands as the gold standard for unequivocal structure elucidation in solution.

However, the analysis of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride presents specific challenges that necessitate a carefully considered analytical strategy. The dihydrochloride salt form significantly influences solubility and, critically, the electronic environment of the molecule. Protonation of the two basic nitrogen atoms—one on the piperidine ring and one on the pyrazole ring—induces significant downfield shifts in the chemical environment of nearby nuclei.[1][2][3] This guide provides the strategic framework and detailed protocols to navigate these complexities effectively.

Molecular Structure and Protonation Sites

A foundational understanding of the molecule's structure and its behavior in an acidic solution is crucial for interpreting NMR data. The dihydrochloride salt involves the protonation of the piperidine nitrogen (N1') and the N2 nitrogen of the pyrazole ring. This dicationic state is the dominant species in the polar, often slightly acidic, solvents used for NMR analysis of hydrochloride salts.

The systematic numbering convention used for NMR assignments is illustrated below.

Figure 2: Logical workflow for comprehensive NMR analysis.

This strategic progression is critical. The initial 1D spectra (¹H, ¹³C) provide a census of all proton and carbon atoms. 2D COSY then establishes proton-proton connectivities within individual spin systems (the piperidine and pyrazole rings). HSQC links each proton to its directly attached carbon, and finally, HMBC provides the long-range correlations that stitch the entire molecular puzzle together, most importantly confirming the connection between the C4' of the piperidine and the N1 of the pyrazole. [4][5]

Detailed Experimental Protocols

The validity of NMR data is fundamentally dependent on meticulous sample preparation and correctly parameterized data acquisition.

The dihydrochloride salt form dictates the choice of solvent. Deuterated chloroform (CDCl₃) is unsuitable due to poor solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are the solvents of choice. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons, which can provide valuable structural information. [6] Materials:

  • This compound

  • DMSO-d₆ (high purity, ≥99.9 atom % D)

  • High-precision 5 mm NMR tubes

Procedure:

  • Weigh the Sample: For standard high-field NMR spectrometers (≥400 MHz), weigh 5-10 mg of the compound for ¹H and 2D NMR experiments. For a high-quality ¹³C NMR spectrum, a more concentrated sample of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time. [7]2. Dissolution: Add the sample to a clean, dry NMR tube. Pipette approximately 0.6 mL of DMSO-d₆ into the tube.

  • Homogenization: Securely cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required to aid dissolution.

  • Transfer and Equilibration: Ensure the final solution is clear and free of particulates. Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before initiating data acquisition.

The following table provides typical acquisition parameters for a 500 MHz spectrometer. These should be adapted as necessary based on sample concentration and the specific instrument used.

Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width-2 to 12 ppmTo cover aromatic, aliphatic, and exchangeable proton regions.
Number of Scans16Adequate for good S/N with ~10 mg of sample.
Relaxation Delay (d1)2.0 sAllows for sufficient T1 relaxation of most protons.
¹³C{¹H} NMR Spectral Width0 to 160 ppmCovers the expected range for aliphatic and aromatic carbons.
Number of Scans1024Required due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2.0 sStandard delay for proton-decoupled experiments.
DEPT-135 Spectral Width0 to 160 ppmSame as ¹³C for direct comparison.
Number of Scans256More sensitive than a standard ¹³C experiment.
COSY Spectral Dimensions2048 (F2) x 256 (F1)Provides good resolution in both dimensions.
Number of Scans4-8Sufficient for most correlations.
HSQC ¹H Spectral Width-2 to 12 ppmF2 dimension.
¹³C Spectral Width0 to 160 ppmF1 dimension.
Number of Scans8-16A sensitive experiment that requires fewer scans than HMBC.
HMBC ¹H Spectral Width-2 to 12 ppmF2 dimension.
¹³C Spectral Width0 to 160 ppmF1 dimension.
Number of Scans32-64Requires more scans to detect weaker, long-range correlations.
Long-Range Coupling8 HzOptimized for typical 2- and 3-bond J(C,H) couplings.

Spectral Interpretation: From Data to Structure

The following is a guided interpretation based on expected chemical shifts and correlation patterns for this compound in DMSO-d₆.

Protonation at the nitrogen centers causes a significant deshielding (downfield shift) of adjacent protons and carbons. The piperidine ring is expected to exist in a chair conformation, leading to distinct axial and equatorial proton signals.

Atom Position Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key Observations & Rationale
Pyrazole H3 ~8.5 - 9.0~140Downfield due to aromaticity and proximity to protonated N2.
Pyrazole H4 ~6.5 - 7.0~107A characteristic triplet (J ≈ 2-3 Hz) due to coupling with H3 and H5.
Pyrazole H5 ~7.8 - 8.2~132Downfield shift influenced by the N1 linkage.
Piperidine H4' ~4.5 - 5.0~58Significantly deshielded due to direct attachment to the pyrazole N1.
Piperidine H2'/H6' (eq) ~3.4 - 3.8~45Deshielded by the adjacent protonated piperidine nitrogen (N1').
Piperidine H2'/H6' (ax) ~3.0 - 3.4~45Typically upfield of the equatorial protons.
Piperidine H3'/H5' (eq) ~2.2 - 2.5~28Less affected by the nitrogen atoms.
Piperidine H3'/H5' (ax) ~1.9 - 2.2~28Typically upfield of the equatorial protons.
N-H Protons >10 (broad)-Highly deshielded and often broad due to exchange and quadrupolar effects. [8]

Note: These are estimated values. Actual shifts may vary based on concentration and exact sample conditions. [9][10][11][12][13]

The 2D spectra are essential for assembling the structure.

  • COSY: Will reveal the H3-H4-H5 coupling network in the pyrazole ring and the complete H2'-H3'-H4'-H5'-H6' spin system within the piperidine ring.

  • HSQC: Confirms the direct one-bond connections, for instance, linking the proton at ~8.5 ppm to the carbon at ~140 ppm (H3-C3). This is the most reliable method for assigning carbons with attached protons. [14]* HMBC: Provides the definitive structural links. The most critical correlation to observe is between the piperidine H4' proton and the pyrazole carbons C5 and C3. This three-bond correlation (H4'-N1-C5 and H4'-N1-N2-C3) unambiguously confirms the point of attachment between the two rings.

Figure 3: Key 2D NMR correlations for structural confirmation.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unassailable method for the complete structural characterization of this compound. The strategic workflow detailed in this note ensures a self-validating analysis, addressing the specific challenges posed by the dicationic salt form. By understanding the causality behind solvent selection, experimental parameterization, and spectral interpretation, researchers and drug development professionals can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their downstream research and development efforts.

References

  • Bicer, E., et al. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Mihai, C. T., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. Available at: [Link]

  • ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to... ResearchGate. Available at: [Link]

  • Patel, R. B., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. RSC Advances.
  • Patel, H. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Available at: [Link]

  • Wang, H., et al. (2021). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society.
  • Wu, J., et al. (n.d.).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis.com.
  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones⎯unusual influence by anions. Indian Journal of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (2010). US20100204470A1 - method for salt preparation. Google Patents.
  • Claramunt, R. M., et al. (2000).
  • Kolar, M., et al. (2014). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]

  • Karim, A., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • ResearchGate. (2016). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University. Available at: [Link]

  • Pop, O., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • Limbach, H.-H. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. Available at: [Link]

  • Gee, B. G., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. ACD/Labs. Available at: [Link]

  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry.

Sources

Application Note: The Strategic Use of 4-(1H-Pyrazol-1-yl)piperidine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(1H-pyrazol-1-yl)piperidine scaffold has emerged as a cornerstone in the design of targeted kinase inhibitors, valued for its ability to engage with the highly conserved ATP-binding hinge region of kinases and for its favorable physicochemical properties. This document provides a comprehensive guide for medicinal chemists and drug development scientists on the strategic implementation of this privileged scaffold. We will explore the causality behind its efficacy, detail robust synthetic protocols for its incorporation into inhibitor frameworks, and present a case study based on the synthesis of Crizotinib, a potent ALK/ROS1/MET inhibitor.

The Pyrazolylpiperidine Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery. Within this field, the pyrazole ring is a recurring motif, found in at least eight FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Erdafitinib.[1]

The 4-(1H-pyrazol-1-yl)piperidine moiety combines the advantageous features of both the pyrazole and piperidine rings:

  • Hinge-Binding Engagement: The pyrazole's nitrogen atoms are excellent hydrogen bond acceptors and donors, mimicking the adenine portion of ATP. This allows the scaffold to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent, competitive inhibition.[2][3]

  • Structural Rigidity and Vector Control: The piperidine ring provides a saturated, three-dimensional, and conformationally restricted linker. This non-planar geometry improves aqueous solubility and metabolic stability compared to flat aromatic linkers. Furthermore, it projects the pyrazole moiety and any substituents on the piperidine nitrogen into distinct vectors in chemical space, allowing for fine-tuning of interactions with other parts of the ATP-binding pocket.

  • Synthetic Tractability: As will be detailed, the scaffold can be synthesized on a large scale and readily functionalized, making it an ideal building block for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[4]

Core Synthetic Strategy: Building the Key Intermediate

A robust and scalable synthesis of a functionalized 4-(1H-pyrazol-1-yl)piperidine intermediate is paramount for its successful application. The synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a prime example, serving as a versatile precursor for the ALK inhibitor Crizotinib.[4][5] The general strategy involves three key transformations: N-arylation, pyridine reduction, and pyrazole functionalization.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Pyridine Hydrogenation cluster_2 Step 3: Pyrazole Iodination cluster_3 Optional: N-Protection A 4-Chloropyridine HCl C 4-(1H-Pyrazol-1-yl)pyridine A->C Base (e.g., K2CO3) Solvent (e.g., NMP) B Pyrazole B->C D 4-(1H-Pyrazol-1-yl)piperidine C->D Catalyst (e.g., PtO2) Solvent (e.g., Acetic Acid) H2 Pressure C->D E 4-(4-Iodo-1H-pyrazol-1-yl)piperidine D->E Iodinating Agent (e.g., NIS, I2) Base (optional) D->E F Boc-Protected Intermediate E->F (Boc)2O, Base E->F

General Synthetic Workflow for the Key Intermediate.

Causality Behind Experimental Choices:

  • Step 1 (SNAr): A nucleophilic aromatic substitution is an efficient method for forming the C-N bond between the pyridine and pyrazole rings. Using a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) facilitates the reaction, which often requires elevated temperatures.

  • Step 2 (Hydrogenation): The reduction of the aromatic pyridine ring to a saturated piperidine is a challenging but crucial step. Heterogeneous catalysts like Platinum(IV) oxide (PtO2, Adams' catalyst) are commonly used under hydrogen pressure.[6] This reaction often requires acidic conditions (e.g., glacial acetic acid) to protonate the pyridine nitrogen, making it more susceptible to reduction. This step can be sensitive to impurities and may require optimization of pressure, temperature, and catalyst loading for successful scale-up.[4]

  • Step 3 (Iodination): Introducing an iodine atom at the C4 position of the pyrazole ring transforms it into an excellent handle for subsequent cross-coupling reactions.[7] Reagents like N-Iodosuccinimide (NIS) or molecular iodine can be used for this electrophilic substitution.[8] This iodinated intermediate is the key component for coupling to the core of the target kinase inhibitor.

Application Protocol: Suzuki Cross-Coupling for Kinase Inhibitor Core Assembly

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming C-C bonds between aryl or heteroaryl systems.[9][10] It is widely used in pharmaceutical synthesis due to its high tolerance for a variety of functional groups and its generally mild reaction conditions.[10][11] This protocol details the coupling of the iodinated pyrazolylpiperidine intermediate with a heterocyclic boronic acid or ester to form the core of a kinase inhibitor.

Materials and Reagents:

  • tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (Intermediate)

  • Heterocyclic boronic acid or pinacol boronate ester (Coupling Partner)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)-CH₂Cl₂ Adduct

  • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), 2M aqueous solution

  • Solvent System: 1,4-Dioxane or Dimethoxyethane (DME) and Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vessel, add the iodinated pyrazolylpiperidine intermediate (1.0 eq), the heterocyclic boronic acid/ester (1.1-1.5 eq), and the palladium catalyst (0.05-0.10 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Under the inert atmosphere, add the organic solvent (e.g., 1,4-Dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃). The ratio of organic solvent to water is typically between 3:1 and 5:1.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Deprotection (if necessary): The Boc-protecting group on the piperidine nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final amine, which can be isolated as a salt.

Rationale and Self-Validation:

  • Why an inert atmosphere? The active Pd(0) species in the catalytic cycle is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would quench the reaction.[10] A successful reaction, indicated by product formation, validates the maintenance of an anaerobic environment.

  • Why a base? The base is essential for the transmetalation step of the Suzuki catalytic cycle, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[10]

  • Why a two-phase solvent system? The use of an organic solvent (like dioxane) and water allows both the organic-soluble reactants and the water-soluble inorganic base to be present in the reaction mixture, facilitating all steps of the catalytic cycle.[9]

Case Study: Crizotinib and the ALK Signaling Pathway

Crizotinib (Xalkori®) is a multi-target kinase inhibitor approved for the treatment of non-small-cell lung cancer (NSCLC) that harbors anaplastic lymphoma kinase (ALK) gene rearrangements.[12] The 4-(1H-pyrazol-1-yl)piperidine moiety is a critical structural component of Crizotinib.

In ALK-positive NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene (e.g., EML4-ALK).[13] This fusion protein dimerizes, causing the ALK kinase domain to become constitutively active, which means it is always "on".[14][15] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways like RAS-MAPK and JAK-STAT.[14]

G cluster_pathways Downstream Signaling EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) RAS_MAPK RAS-MAPK Pathway EML4_ALK->RAS_MAPK Activates JAK_STAT JAK-STAT Pathway EML4_ALK->JAK_STAT Activates PI3K_AKT PI3K-AKT Pathway EML4_ALK->PI3K_AKT Activates Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits ATP Binding ATP ATP ATP->EML4_ALK Proliferation Uncontrolled Cell Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Simplified ALK Signaling Pathway and Crizotinib's Point of Intervention.

Crizotinib functions as an ATP-competitive inhibitor.[12] Its 4-(1H-pyrazol-1-yl)piperidine scaffold occupies the ATP-binding site of the ALK kinase domain, preventing the phosphorylation of downstream substrates and effectively shutting down the oncogenic signaling cascade.

Comparative Inhibitory Activity

The pyrazole scaffold is a component of numerous inhibitors targeting a wide range of kinases. The following table summarizes the inhibitory potency of several representative compounds containing this privileged structure.

Compound Name / IDTarget Kinase(s)Potency (IC₅₀ / Kᵢ)Reference
CrizotinibALK / ROS1 / METALK: ~20-30 nM (IC₅₀)[12]
RuxolitinibJAK1 / JAK2JAK1: 3.3 nM (IC₅₀)JAK2: 2.8 nM (IC₅₀)[1]
Afuresertib (GSK2110183)Akt1 / Akt2 / Akt3Akt1: 0.08 nM (Kᵢ)[2][16]
Compound 22 CDK2 / CDK5CDK2: 24 nM (IC₅₀)CDK5: 23 nM (IC₅₀)[16]
Compound 1c Haspin66 nM (IC₅₀)[17]
Compound 7c ROS124 nM (IC₅₀)[18]

Note: Potency values can vary based on assay conditions.

Conclusion

The 4-(1H-pyrazol-1-yl)piperidine moiety is a validated and highly effective building block for the synthesis of potent and selective kinase inhibitors. Its ability to act as a hinge-binding anchor, combined with its favorable physicochemical and synthetic properties, ensures its continued prominence in drug discovery campaigns. The robust synthetic routes, particularly those leveraging Suzuki cross-coupling, provide a reliable platform for medicinal chemists to generate and optimize novel inhibitor candidates targeting a diverse array of kinases.

References

  • Cui, J. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948-951. [Link]

  • Pfizer Inc. (2017). Crizotinib preparation method.
  • Zora, M., et al. (2011). Synthesis of 4-iodopyrazoles via electrophilic cyclization of α,β-alkynic hydrazones. Organic Letters, 13(5), 968-971. [Link]

  • Novak, Z., et al. (2007). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Gök, Y. (2008). Synthesis of 4-Iodopyrazole Derivatives. Middle East Technical University. [Link]

  • Popa, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11527. [Link]

  • Li, G., et al. (2019). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry B, 13, 995-1000. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3193. [Link]

  • Bagley, M. C., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry, 10, 251-262. [Link]

  • Johnson, T. A., et al. (2011). Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. Journal of Medicinal Chemistry, 54(17), 5967-5977. [Link]

  • Rosell, R., et al. (2017). ALK in Non-Small Cell Lung Cancer (NSCLC) Pathobiology, Epidemiology, Detection from Tumor Tissue and Algorithm Diagnosis in a Daily Practice. Cancers, 9(8), 107. [Link]

  • Cui, J. J., et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(4), 840-850. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3193. [Link]

  • Shaw, A. T., & Solomon, B. (2011). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 17(8), 2081-2086. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2024). RSC Medicinal Chemistry. [Link]

  • Chen, C., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 60. [Link]

  • Besson, T., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 21(11), 1469. [Link]

  • Roche. (2018). How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. [Link]

Sources

The Strategic Integration of 4-(1H-Pyrazol-1-yl)piperidine in the Synthesis of Potent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting NAAA for Inflammatory and Pain Disorders

N-acylethanolamine acid amidase (NAAA) has emerged as a critical therapeutic target for a range of inflammatory and pain-related pathologies.[1] NAAA is a lysosomal cysteine hydrolase responsible for the degradation of the endogenous signaling lipid N-palmitoylethanolamide (PEA).[2] PEA exhibits potent anti-inflammatory, analgesic, and neuroprotective properties, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[3] By inhibiting NAAA, the endogenous levels of PEA can be elevated, thereby amplifying its beneficial effects in a site- and stimulus-specific manner. This targeted modulation of the endocannabinoid system presents a promising therapeutic strategy with the potential for an improved side-effect profile compared to traditional anti-inflammatory drugs. The development of small molecule inhibitors of NAAA is therefore an area of intense research in drug discovery.

The Privileged Scaffold: Why 4-(1H-Pyrazol-1-yl)piperidine?

The 4-(1H-pyrazol-1-yl)piperidine moiety has been identified as a privileged scaffold in the design of various bioactive molecules, including potent enzyme inhibitors. Its utility in the context of NAAA inhibitors can be attributed to several key factors:

  • Structural Rigidity and Vectorial Projection: The piperidine ring offers a conformationally restricted anchor, which can minimize the entropic penalty upon binding to the enzyme's active site. The pyrazole group, attached at the 4-position, projects into a specific vector that can engage in crucial interactions with amino acid residues within the NAAA binding pocket.

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating specific interactions that contribute to binding affinity and selectivity.

  • Modularity for SAR Studies: The pyrazole and piperidine rings provide multiple points for chemical modification, making this scaffold ideal for structure-activity relationship (SAR) studies. Substitutions on the pyrazole ring or acylation of the piperidine nitrogen allow for the fine-tuning of physicochemical properties and biological activity.

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates.

Synthetic Workflow for a Representative NAAA Inhibitor

The synthesis of a potent NAAA inhibitor incorporating the 4-(1H-pyrazol-1-yl)piperidine scaffold can be efficiently achieved through a two-stage process: the synthesis of the core scaffold followed by amide coupling to a desired carboxylic acid.

G cluster_0 Stage 1: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine cluster_1 Stage 2: Amide Coupling 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc Anhydride N-Boc-4-methanesulfonyloxypiperidine N-Boc-4-methanesulfonyloxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-methanesulfonyloxypiperidine MsCl, Et3N N-Boc-4-(1H-pyrazol-1-yl)piperidine N-Boc-4-(1H-pyrazol-1-yl)piperidine N-Boc-4-methanesulfonyloxypiperidine->N-Boc-4-(1H-pyrazol-1-yl)piperidine Pyrazole, K2CO3 4-(1H-Pyrazol-1-yl)piperidine 4-(1H-Pyrazol-1-yl)piperidine N-Boc-4-(1H-pyrazol-1-yl)piperidine->4-(1H-Pyrazol-1-yl)piperidine TFA or HCl 4-(1H-Pyrazol-1-yl)piperidineCarboxylic Acid (R-COOH) 4-(1H-Pyrazol-1-yl)piperidineCarboxylic Acid (R-COOH) Target NAAA Inhibitor Target NAAA Inhibitor 4-(1H-Pyrazol-1-yl)piperidineCarboxylic Acid (R-COOH)->Target NAAA Inhibitor EDC, HOBt, DIPEA G NAAA_Enzyme NAAA Enzyme (with active site) Binding Competitive Binding to Active Site NAAA_Enzyme->Binding PEA N-palmitoylethanolamide (PEA) PEA->NAAA_Enzyme Substrate NAAA_Inhibitor 4-(1H-Pyrazol-1-yl)piperidine-based Inhibitor NAAA_Inhibitor->Binding Hydrolysis_Blocked PEA Hydrolysis Blocked Binding->Hydrolysis_Blocked Increased_PEA Increased Endogenous PEA Levels Hydrolysis_Blocked->Increased_PEA PPARa_Activation PPAR-α Activation Increased_PEA->PPARa_Activation Therapeutic_Effects Anti-inflammatory & Analgesic Effects PPARa_Activation->Therapeutic_Effects

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-(1H-pyrazol-1-yl)piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of numerous pharmaceutical agents, including the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1] Achieving high yields of this key building block is paramount for efficient drug development and manufacturing. This technical support guide is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable strategies for optimizing the synthesis of 4-(1H-pyrazol-1-yl)piperidine and its derivatives. We will delve into the causality behind experimental choices, offering troubleshooting solutions and detailed protocols grounded in established chemical principles.

Section 1: Understanding the Synthetic Landscape

The successful synthesis of 4-(1H-pyrazol-1-yl)piperidine hinges on selecting the most appropriate synthetic strategy for your specific needs, considering factors like available starting materials, scale, and required purity. Three primary routes dominate the landscape.

Key Synthetic Strategies
  • Direct N-Alkylation/Arylation (Route A): This is arguably the most direct approach, involving the formation of the N-C bond between the pyrazole and piperidine rings. This can be achieved through nucleophilic substitution of a piperidine bearing a leaving group at the 4-position or, more commonly, through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2][3]

  • Pyrazole Ring Cyclization (Route B): An alternative strategy involves constructing the pyrazole ring onto a pre-functionalized piperidine scaffold. A common method starts with a protected 4-piperidone, which is converted to a β-enamino diketone or a similar precursor, followed by cyclization with hydrazine or a substituted hydrazine.[4]

  • Pyridine Ring Reduction (Route C): For large-scale synthesis, a robust method involves the initial coupling of pyrazole with 4-chloropyridine, followed by the hydrogenation of the pyridine ring to the desired piperidine.[5] This route avoids some of the challenges of direct piperidine coupling but introduces a high-pressure hydrogenation step.

cluster_Routes Primary Synthetic Routes SM_A Pyrazole + 4-Substituted Piperidine KT_A Route A: N-Alkylation or Buchwald-Hartwig Coupling SM_A->KT_A SM_B 4-Piperidone Derivative + Hydrazine KT_B Route B: Pyrazole Ring Formation/Cyclization SM_B->KT_B SM_C Pyrazole + 4-Chloropyridine KT_C Route C: SNAr Coupling & Pyridine Hydrogenation SM_C->KT_C Product 4-(1H-Pyrazol-1-yl)piperidine KT_A->Product KT_B->Product KT_C->Product

Caption: Overview of primary synthetic routes to 4-(1H-pyrazol-1-yl)piperidine.

Comparison of Synthetic Routes
RouteDescriptionAdvantagesDisadvantagesTypical Yields
A: N-Alkylation/Coupling Direct bond formation between pyrazole and piperidine rings.High convergence, broad substrate scope.Can require expensive catalysts/ligands; potential for side reactions.60-90%
B: Pyrazole Cyclization Building the pyrazole ring onto a piperidine scaffold.Good control over pyrazole substitution.Longer synthetic sequence; potential for regioisomer formation.[4]50-75% (multi-step)
C: Pyridine Reduction SNAr followed by hydrogenation.Utilizes cheap starting materials; proven for scale-up.[5]Requires high-pressure hydrogenation equipment; sensitive to impurities.>70% (multi-step)

Section 2: Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.

Q1: My Buchwald-Hartwig amination reaction is showing low conversion. How can I improve the yield?

A1: Low conversion in palladium-catalyzed C-N cross-coupling is a frequent issue stemming from suboptimal reaction parameters. The interplay between the catalyst, ligand, base, and solvent is critical for this transformation.

  • Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. A failure at any stage will stall the reaction. The ligand choice influences both the stability of the palladium complex and the rate of reductive elimination, while the base is crucial for deprotonating the amine to generate the active nucleophile.[3]

  • Troubleshooting Steps:

    • Evaluate the Base: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote decomposition pathways of the pyrazole substrate.[6] Consider screening a panel of bases. Weaker bases like K₃PO₄ or Cs₂CO₃ may offer better results by minimizing side reactions, albeit potentially requiring higher temperatures.

    • Optimize the Ligand: For coupling with five-membered heterocycles, bulky, electron-rich phosphine ligands are often required to promote the rate-limiting reductive elimination step.[6][7] If a standard ligand (e.g., XPhos, RuPhos) is failing, consider a ligand from a different generation (e.g., G3 or G4 precatalysts) or a different class, such as N-heterocyclic carbene (NHC) ligands.

    • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are standard. If solubility is an issue, a solvent screen is warranted. A systematic temperature increase (e.g., from 80°C to 110°C) can often overcome activation energy barriers, but be mindful of potential product or catalyst decomposition at elevated temperatures.

Start Low Conversion Observed Base Step 1: Screen Bases (e.g., t-BuONa, K3PO4, Cs2CO3) Start->Base Is base optimal? Ligand Step 2: Change Ligand/Catalyst (e.g., Bulky Phosphine, NHC) Base->Ligand No improvement Success Yield Improved Base->Success Yes SolventTemp Step 3: Vary Solvent & Temp (e.g., Toluene, Dioxane; 80-120°C) Ligand->SolventTemp No improvement Ligand->Success Yes SolventTemp->Success Yes

Sources

Pyrazole N-Alkylation Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE | Operator: Senior Application Scientist Topic: Troubleshooting Common Side Reactions in Pyrazole Functionalization

Welcome to the Bench-Side Support Terminal.

You are likely here because your simple


 reaction turned into a complex mixture of isomers, a water-soluble salt, or a black tar. Pyrazole N-alkylation is deceptively simple on paper but notoriously difficult to control in practice due to annular tautomerism  and ambident nucleophilicity .

This guide is structured as a series of "Support Tickets" addressing the most frequent failure modes I see in the field.

Ticket #01: "I have a 1:1 mixture of regioisomers."

Issue: You reacted a 3-substituted pyrazole with an alkyl halide and obtained an inseparable mixture of N1- and N2-alkylated products.

Root Cause Analysis: The Tautomer Trap

Unsubstituted pyrazoles exist in a rapid equilibrium of tautomers. When you deprotonate a pyrazole (typically


 ~14 in DMSO) with a base like 

or

, you form a pyrazolide anion. This anion is a resonance hybrid with negative charge delocalized over both nitrogens.
  • The Kinetic Reality: The alkylating agent (electrophile) doesn't "choose" the nitrogen based on your drawing. It attacks the most accessible lone pair.

  • Sterics vs. Electronics:

    • Steric Control (Dominant): In

      
       reactions, the electrophile will preferentially attack the nitrogen furthest from the bulky substituent.
      
    • Electronic Control (Secondary): If the substituent is a strong Electron Withdrawing Group (EWG) like

      
      , it increases the acidity of the adjacent 
      
      
      
      , often directing alkylation to that specific nitrogen in thermodynamic conditions, though this is highly substrate-dependent.
Troubleshooting Protocol
  • Switch Solvent: Change from polar aprotic (DMF/DMSO) to non-polar (Toluene) or fluorinated solvents (HFIP). Non-polar solvents promote tight ion-pairing, which can enhance steric direction.

  • Change the Electrophile: If using a "hot" electrophile like MeI, switch to a "softer" one or use a Michael acceptor. Michael additions to pyrazoles often show higher regioselectivity (N1) due to reversibility (thermodynamic control).

  • Block the Position: If N1 vs. N2 is critical, synthesize the pyrazole de novo from a hydrazine that already carries the alkyl group, rather than alkylating the ring later.

Visualizing the Problem

Tautomerism cluster_0 Tautomeric Equilibrium T1 3-Substituted (N-H at pos 1) T2 5-Substituted (N-H at pos 2) T1->T2 Fast H-shift Anion Delocalized Pyrazolide Anion T1->Anion -H+ T2->Anion -H+ Base Base (NaH/K2CO3) Base->Anion Prod1 Product A (Sterically Hindered) Anion->Prod1 Path A (Slow) Prod2 Product B (Less Hindered) MAJOR PRODUCT Anion->Prod2 Path B (Fast) RX R-X (Alkyl Halide) RX->Prod1 RX->Prod2

Caption: The pyrazolide anion attacks the alkyl halide. The path of least steric resistance (Path B) usually dominates.

Ticket #02: "My product is water-soluble and stuck on the baseline."

Issue: You used excess alkyl halide to push the reaction to completion, but now your product won't extract into organic solvent.

Root Cause Analysis: The Pyrazolium Salt (Over-Alkylation)

Unlike pyrrole, the product of pyrazole N-alkylation (an N-alkyl pyrazole) remains basic and nucleophilic. The second nitrogen (the "pyridine-like" nitrogen) still has a lone pair.

  • Mechanism: If you use a large excess of a reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide) and heat it, the newly formed N-alkyl pyrazole attacks a second equivalent of the electrophile.

  • Result: Formation of a dialkyl-pyrazolium salt (quaternary ammonium), which is highly polar and water-soluble.

Troubleshooting Protocol
  • Strict Stoichiometry: Never use more than 1.1 equivalents of alkyl halide for simple alkylations.

  • Lower Temperature: Quaternization has a higher activation energy than the initial N-alkylation. Run the reaction at

    
     to RT; avoid reflux.
    
  • Rescue Operation: If you formed the salt, you might be able to de-alkylate it using high-temperature nucleophilic demethylation (e.g., using thiophenol), but it is usually cleaner to restart.

Ticket #03: "The alkyl halide disappeared, but I only recovered starting material."

Issue: You are trying to alkylate with a secondary alkyl halide or a sterically hindered chain. The halide is gone, but the pyrazole is untouched.

Root Cause Analysis: Elimination (E2)

Pyrazolide anions are basic. When paired with a secondary alkyl halide (e.g., Isopropyl iodide) or a substrate with beta-hydrogens, the pyrazole acts as a base rather than a nucleophile.

  • Reaction: The pyrazole deprotonates the alkyl halide, causing E2 elimination to form an alkene. The pyrazole is simply re-protonated back to the starting material.

Alternative Workflows (The Fix)

When


 fails due to elimination or poor reactivity, you must switch mechanisms.

Option A: Mitsunobu Reaction (For Primary/Secondary Alcohols) Uses the alcohol directly, avoiding the halide entirely.

  • Pros: Stereoinversion (useful for chiral centers), mild conditions.

  • Cons: Difficult purification (

    
     byproduct).
    

Option B: Chan-Lam Coupling (For Aryl/Vinyl/Cyclopropyl groups) Uses boronic acids and Copper(II).

  • Pros: Oxidative coupling, works for systems that cannot do

    
     (like phenyl rings).
    
  • Cons: Requires oxygen/air, can be slow.

Experimental Protocols
Method A: Standard

Alkylation (Baseline)

Best for: Primary alkyl halides, unhindered substrates.

ReagentEquivalentsRole
Pyrazole 1.0Substrate
Alkyl Halide 1.1Electrophile (Avoid large excess)

2.0Base (Promotes solubility in DMF)
DMF or MeCN Solvent0.2 M Concentration
  • Dissolve pyrazole in dry DMF.

  • Add

    
     and stir for 15 min at RT.
    
  • Add Alkyl Halide dropwise.

  • Monitor by LCMS. If over-alkylation occurs, lower temp to

    
    .
    
Method B: Mitsunobu Protocol (Anti-Elimination)

Best for: Secondary alcohols, preventing E2 elimination.

  • Dissolve Pyrazole (1.0 eq), Alcohol (1.2 eq), and

    
     (1.5 eq) in dry THF (0.1 M).
    
  • Cool to

    
    .
    
  • Add DIAD or DEAD (1.5 eq) dropwise over 20 mins. Do not add all at once—exothermic.

  • Warm to RT and stir overnight.

  • Note: If the pyrazole is electron-rich (

    
    ), Mitsunobu may fail. Consider using ADDP  (1,1'-(azodicarbonyl)dipiperidine) and 
    
    
    
    for difficult substrates.
Method C: Chan-Lam Coupling

Best for: N-Arylation or sterically demanding groups.

ReagentEquivalentsRole
Pyrazole 1.0Substrate
Boronic Acid 2.0Coupling Partner

1.0Catalyst/Oxidant
Pyridine 2.0Ligand/Base
DCM SolventOpen to air
  • Combine Pyrazole, Boronic Acid, and

    
     in DCM.
    
  • Add Pyridine.[1]

  • Crucial Step: Stir vigorously open to the air (or with an

    
     balloon). The reaction requires oxygen to re-oxidize Cu(I) to Cu(II).[2]
    
  • Add 4Å molecular sieves to improve yield by scavenging water.

Decision Matrix

Troubleshooting Start Start: Pyrazole N-Alkylation Q1 Is the Electrophile an Alkyl Halide? Start->Q1 Q2 Is it Primary or Secondary? Q1->Q2 Yes ChanLam Switch to Chan-Lam (Method C) Q1->ChanLam No (Aryl/Vinyl) SN2 Run Standard SN2 (Method A) Q2->SN2 Primary Mitsunobu Switch to Mitsunobu (Method B) Q2->Mitsunobu Secondary (Risk of E2) Q3 Did reaction yield a mixture? Salt Check for Salt Formation (Reduce Equivs) Q3->Salt Water Soluble/Baseline Regio Regioisomer Issue: Check Sterics or Use Michael Acceptor Q3->Regio Isomer Mixture SN2->Q3 Outcome?

Caption: Logical flow to select the correct synthetic methodology based on substrate constraints.

References
  • Regioselectivity Mechanisms: Fustero, S., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[3] The Journal of Organic Chemistry, 2022. Link

  • Mitsunobu Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[4] Chemical Reviews, 2009. Link

  • Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011. Link

  • Over-Alkylation/Enzymatic Solutions: Renata, H., et al. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes."[5] Angewandte Chemie, 2021. Link

  • General Review: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996. Link

Sources

Technical Support Center: Optimizing Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Condition Optimization & Troubleshooting Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers

Introduction: The Piperidine Challenge

Piperidine is the most frequent nitrogen heterocycle in FDA-approved drugs.[1] However, its synthesis is rarely trivial.[1] Whether you are struggling with catalyst poisoning during pyridine hydrogenation, poor diastereocontrol in substituted systems, or regioselectivity issues during late-stage functionalization, this guide provides field-proven solutions.

This isn't a textbook. It is a troubleshooting system designed to unblock your specific experimental bottlenecks.[1]

Module 1: Heterogeneous Hydrogenation of Pyridines

The most direct route, but prone to catalyst deactivation and stereochemical drift.

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.[1] What is happening?

Diagnosis: You are likely experiencing product inhibition (poisoning) .[1][2] Piperidine is a stronger Lewis base (


) than the starting pyridine (

).[1] As the reaction proceeds, the piperidine product binds competitively and irreversibly to the active metal sites, effectively "choking" the catalyst.

Corrective Protocol:

  • Acidic Scavenging: Run the reaction in acidic media (e.g., acetic acid or MeOH with 1.1 eq. HCl). This protonates the piperidine nitrogen (

    
    ), preventing it from coordinating to the metal surface [1].
    
  • Solvent Switch: If using non-polar solvents, switch to protic solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1] These solvents can disrupt the strong N-Metal interaction via hydrogen bonding, significantly enhancing turnover frequencies [2].[1]

  • Catalyst Pre-treatment: For Rh/C, pre-hydrogenate the catalyst in solvent for 30 minutes before adding the substrate. This ensures the metal surface is fully reduced and active before being exposed to the Lewis basic substrate [3].

Q2: I need the cis-isomer of a 2,6-disubstituted piperidine, but I'm getting a mixture. How do I lock the stereochemistry?

Mechanism: Stereoselectivity depends on whether the substrate stays bound to the surface during the sequential addition of hydrogen (haptophilicity).

Optimization Strategy:

  • Select the Right Metal: Rhodium (Rh) and Ruthenium (Ru) are superior for cis-selectivity because they favor a mechanism where the aromatic ring is fully saturated before desorption. Palladium (Pd) often allows partial desorption/readsorption, leading to thermodynamic equilibration (the trans isomer) [4].[1]

  • Increase Pressure: Higher

    
     pressure (>50 bar) forces the reaction to proceed kinetically, favoring the cis product. Low pressure allows time for intermediate desorption and equilibration.[1]
    
  • Temperature Control: Lower temperatures favor the kinetic cis-product.[1]

Q3: My substrate contains a nitro or nitrile group. The hydrogenation reduces them too.[3] How do I achieve chemoselectivity?

Solution: Standard heterogeneous catalysts (Pd/C, PtO2) are too active.[1]

  • Switch to Homogeneous Catalysis: Use Iridium(III) complexes.[1] Recent breakthroughs utilize Ir(III) for "ionic hydrogenation," which tolerates reducible groups like

    
    , 
    
    
    
    , and halides while reducing the pyridine ring [5].[1][3][4]
  • Catalyst Poisoning (Intentional): If stuck with heterogeneous, use Vanadium-doped catalysts or sulfided platinum, which reduce the activity towards easily reducible functional groups.[1]

Module 2: De Novo Synthesis (Reductive Amination)

Best for chiral, non-aromatic precursors.[1]

Q4: I am seeing significant polymerization instead of cyclization.

Diagnosis: Intermolecular reaction is competing with the desired intramolecular cyclization.

Troubleshooting:

  • Dilution Principle: Run the reaction at high dilution (<0.05 M) to statistically favor the intramolecular event.

  • Stepwise pH Control: If using a dialdehyde and amine:

    • Step 1: Form the bis-imine at neutral pH.[1]

    • Step 2: Lower pH to 4-5 and add the reducing agent (

      
       or 
      
      
      
      ).[1] This ensures the iminium ion is formed transiently and reduced immediately [6].

Module 3: Late-Stage Functionalization (C-H Activation)

For diversifying existing piperidine scaffolds.[1]

Q5: I want to functionalize the -position of an N-protected piperidine, but I get no reaction.

Diagnosis: The


-C-H bond is electronically deactivated by electron-withdrawing protecting groups (like Boc or Cbz) in standard radical protocols.[1]

Protocol:

  • Anodic Oxidation (Shono Oxidation): This is the gold standard.[1] It converts the N-carbamate to an N-acyliminium ion intermediate.[1]

  • Nucleophile Choice: The resulting intermediate is highly electrophilic and reacts readily with weak nucleophiles (allyl silanes, cyanides, electron-rich arenes) [7].[1]

  • Photoredox Alternative: If electrochemical equipment is unavailable, use

    
    -amino radical generation via photoredox catalysis (e.g., Ir(ppy)3) coupled with a Hydrogen Atom Transfer (HAT) catalyst like quinuclidine.[1]
    

Data Summary: Catalyst Selection Matrix

Catalyst SystemPrimary UtilityCis/Trans SelectivityFunctional Group ToleranceKey Limitation
Pd/C + H2 General reductionLow (Thermodynamic mix)Low (Reduces NO2, alkenes)Often requires high temp; poor stereocontrol.[1]
PtO2 (Adams') Acidic mediaModerateLowLeaches Pt in strong acids; expensive.[1]
Rh/C or Rh2O3 Stereocontrol High (Cis-selective) ModerateCan cause ring-opening in aqueous media.[1]
Ir(III) Complexes Chemoselectivity VariableHigh (Tolerates NO2, CN) Homogeneous; requires synthesis of complex ligands.[1]
Raney Nickel Cost-effectiveLowLowPyrophoric; difficult to handle.[1]

Master Protocol: Stereoselective Hydrogenation of 2,6-Disubstituted Pyridine

Objective: Synthesis of cis-2,6-dimethylpiperidine from 2,6-lutidine with >95% d.r.

Reagents:

  • Substrate: 2,6-Lutidine (10 mmol)[1]

  • Catalyst: 5% Rh/Al2O3 or Rh2O3 (5 mol% loading)[1]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Acetic Acid[1]

  • Gas: Hydrogen (H2)[1]

Workflow:

  • Catalyst Activation: In a high-pressure autoclave, suspend the Rh catalyst in TFE. Purge with

    
     (3x) then 
    
    
    
    (3x).[1] Stir under 10 bar
    
    
    for 30 mins at RT. Critical: This removes surface oxides.
  • Addition: Depressurize carefully. Add the pyridine substrate (dissolved in TFE) under a counter-flow of inert gas.

  • Reaction: Pressurize to 50 bar

    
    . Heat to 40°C . Stir at >800 rpm to eliminate mass transfer limitations.
    
  • Monitoring: Monitor H2 uptake. Reaction typically completes in 6-12 hours.[1]

  • Workup: Filter through Celite® under Argon (Caution: Rh/H2 is pyrophoric).[1] Rinse with MeOH.[1]

  • Purification: Evaporate solvent. If Acetic Acid was used, basify with NaOH and extract into DCM.[1]

Visualizing the Logic

Figure 1: Troubleshooting the Hydrogenation Pathway

This diagram illustrates the mechanistic bottlenecks (Poisoning vs. Stereoselectivity) and the decision points to resolve them.

PiperidineHydrogenation Start Pyridine Substrate Adsorption Adsorption to Metal Start->Adsorption Poisoning ! PROBLEM: Catalyst Poisoning (N-Metal Coordination) Adsorption->Poisoning Strong Base Interaction Reduction Stepwise Hydrogenation Adsorption->Reduction Normal Path Acid SOLUTION: Add Acid (HCl/AcOH) Protonate Product Poisoning->Acid Troubleshoot Desorption Desorption Reduction->Desorption Complete Saturation Pressure SOLUTION: Increase Pressure Favor Kinetic Cis-Isomer Reduction->Pressure Stereocontrol Issue? Product Piperidine Product Desorption->Product Acid->Reduction Restores Activity Pressure->Product High Cis-Selectivity

Caption: Mechanistic flow of pyridine hydrogenation highlighting critical intervention points for catalyst poisoning and stereocontrol.

Figure 2: Synthesis Strategy Decision Tree

Select the optimal synthetic route based on your starting material and target constraints.

SynthesisStrategy Start Target: Piperidine Derivative Q1 Is the core aromatic (Pyridine)? Start->Q1 Path_Hydro Route A: Hydrogenation Q1->Path_Hydro Yes Path_DeNovo Route B: De Novo Cyclization Q1->Path_DeNovo No (Acyclic Precursor) Q_Sensitive Sensitive Groups? (NO2, CN, Halides) Path_Hydro->Q_Sensitive Sol_Ir Use Homogeneous Ir(III) (Ionic Hydrogenation) Q_Sensitive->Sol_Ir Yes Sol_Rh Use Heterogeneous Rh/C (Acidic Media) Q_Sensitive->Sol_Rh No Q_Chiral Need Chiral Center? Path_DeNovo->Q_Chiral Sol_ChiralPool Chiral Pool Approach (Amino Acids/Sugars) Q_Chiral->Sol_ChiralPool Yes Sol_RedAm Reductive Amination (High Dilution) Q_Chiral->Sol_RedAm No

Caption: Strategic decision tree for selecting the optimal piperidine synthesis pathway based on substrate properties.

References

  • University of Liverpool. (2025).[1] Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository.[1] [Link]

  • Hegedüs, L., et al. (2023).[1] Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. MDPI Catalysts. [Link][1]

  • Glorius, F., et al. (2004).[1] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859-2862.[1]

  • Despois, A., & Cramer, N. (2025).[1][4] Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Nature Chemistry (via Bioengineer.org).[1] [Link]

  • Matassini, C., et al. (2020).[1] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today. [Link]

  • Deng, H., et al. (2025).[1] Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of Organic Chemistry. [Link][1]

Sources

Technical Support Center: Purification of 4-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ CRITICAL DATA VERIFICATION (CAS MISMATCH DETECTED)

User Action Required: You provided CAS 762240-92-6 in your request.

  • CAS 762240-92-6 corresponds to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (Sitagliptin intermediate).[1][2][3][4][5][6]

  • The Chemical Name provided is 4-(1H-pyrazol-1-yl)piperidine, which corresponds to CAS 762240-09-5 .[7]

This guide is engineered specifically for the chemical name: 4-(1H-pyrazol-1-yl)piperidine (CAS 762240-09-5). If you are working with the Sitagliptin intermediate, please reference Guide TN-SITA-926.

Module 1: Chemical Profile & Impurity Landscape[7]

To effectively remove impurities, we must exploit the physicochemical differences between the product and its common contaminants (starting materials and by-products).[5]

Physicochemical Properties
Property4-(1H-pyrazol-1-yl)piperidine (Product)Pyrazole (Impurity)4-Halopiperidine (Impurity)
Role Target MoleculeStarting Material (Excess)Starting Material
pKa (Conj. Acid) ~11.0 (Piperidine N)~2.5 (Pyrazole N)2.5 ~10.8
LogP ~0.3 (Polar)0.2 (Water soluble)Variable (Protecting group dep.)[5]
Solubility DCM, MeOH, Acidic WaterWater, EtOH, DCMDCM, MeOH
Common Impurity Sources[10]
  • Unreacted Pyrazole: Often used in excess (1.5–2.0 eq) during C-N coupling.[5][8]

  • Metal Residues: Copper (CuI) or Palladium (Pd) species if Buchwald-Hartwig or Ullmann coupling was used.[5][8]

  • Inorganic Salts: NaBr/KBr or phosphates from the reaction base.[8]

  • Protecting Group Residues: If N-Boc-4-bromopiperidine was used, isobutylene oligomers or TFA salts may persist.

Module 2: Purification Strategy (Decision Logic)

The following logic gate determines the optimal purification route based on your crude purity profile.

PurificationLogic Start Crude Reaction Mixture CheckPurity Analyze Purity (LC-MS/NMR) Start->CheckPurity HighPurity Purity > 90% Main Impurity: Salts/Color CheckPurity->HighPurity Clean Crude LowPurity Purity < 90% Main Impurity: Pyrazole CheckPurity->LowPurity Dirty Crude RouteA Protocol A: Recrystallization (HCl Salt) HighPurity->RouteA RouteB Protocol B: pH-Switch Extraction LowPurity->RouteB Final Pure Product (>98%) RouteA->Final Scavenge Metal Scavenging (SiliaMetS®) RouteB->Scavenge If Metal Cat. Used Scavenge->RouteA

Figure 1: Purification Decision Tree. Select Protocol B for removal of excess pyrazole, followed by Protocol A for final polishing.[5]

Module 3: Detailed Troubleshooting Protocols

Protocol A: pH-Switch Extraction (The "pKa Gap" Method)

Objective: Remove neutral/weakly basic impurities (Pyrazole, pKa 2.[5]5) by exploiting the high basicity of the piperidine moiety (pKa ~11).[5][8]

Mechanism: At pH 4.5, the product is fully protonated (cationic/water-soluble), while the pyrazole impurity remains mostly neutral (organic-soluble).[5]

Step-by-Step Guide:

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Wash (Critical Step):

    • Wash the organic layer with Citrate Buffer (pH 4.5–5.0) or dilute HCl adjusted to pH 5.[5]

    • Troubleshooting: Do NOT use strong acid (pH < 2) yet, or the pyrazole will protonate and extract into the water with your product.[5]

    • Result: Product moves to Aqueous layer.[5][8] Neutral impurities (Pyrazole, non-basic byproducts) stay in DCM.[5]

  • Phase Separation: Keep the Aqueous Layer .[5][8] Discard the DCM (organic) layer containing impurities.[5]

  • Basification:

    • Cool the aqueous layer to 0°C.[5]

    • Slowly add 10N NaOH until pH > 12.[5]

    • Observation: The solution should become cloudy as the product free-bases and oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3 x volumes).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Salt Formation & Recrystallization

Objective: Isolate the product as a crystalline Hydrochloride (HCl) salt to remove trace isomers and metal residues.[5][8]

Step-by-Step Guide:

  • Solvent Selection: Dissolve the free base (from Protocol A) in a minimum amount of Ethanol (EtOH) or Isopropanol (IPA) .[5][8]

  • Acid Addition:

    • Add 4M HCl in Dioxane or HCl in Ethanol (1.1 equivalents).

    • Note: Avoid large excess of HCl to prevent hydroscopic dihydrochloride salt formation. The target is likely the monohydrochloride.

  • Crystallization:

    • Add Diethyl Ether or MTBE dropwise until turbidity persists.[5]

    • Cool to -20°C overnight.

  • Filtration: Filter the white precipitate under inert gas (Nitrogen) to avoid moisture absorption.[5]

Module 4: Frequently Asked Questions (FAQs)

Q1: I used Copper (CuI) catalysis and my product is green/blue. How do I fix this?

  • Cause: Residual Copper-amine complexes.[8]

  • Solution: Standard extraction is insufficient.

    • Method 1: Wash the organic layer (DCM) with 10% aqueous Ammonium Hydroxide (NH₄OH) .[5] The ammonia competes for the copper, forming a dark blue aqueous complex [Cu(NH₃)₄]²⁺ which is washed away.[5]

    • Method 2: Use a scavenger resin like SiliaMetS® Thiol or DMT (add 4 eq relative to metal, stir 4h, filter).[5]

Q2: The product is not precipitating as an HCl salt; it formed a gum.

  • Cause: Presence of water or too rapid addition of antisolvent (Ether).[5][8]

  • Solution:

    • Redissolve the gum in hot EtOH.

    • Add a seed crystal if available.[8]

    • Cool slowly to room temperature before putting it in the fridge.

    • Triturate the gum with vigorous stirring in Hexanes/Ether to induce solidification.

Q3: Can I use Silica Gel Chromatography?

  • Answer: Yes, but the piperidine amine will "streak" (tailing) on standard silica.[5][8]

  • Modification: You must use a basic modifier.[8]

    • Mobile Phase: DCM : Methanol : NH₄OH (aq) (e.g., 90:9:1).[5] The ammonia deprotonates the silica silanols, preventing the product from sticking irreversibly [1].[5]

Module 5: Visualizing the pH-Switch Mechanism

This diagram illustrates the "pKa Gap" separation logic used in Protocol A.

AcidBaseExtraction Input Crude Mixture (DCM Solution) AcidWash Wash with pH 4.5 Buffer Input->AcidWash OrgLayer1 Organic Layer (Contains Pyrazole) AcidWash->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Contains Product+) AcidWash->AqLayer1 Protonated Product Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic (Pure Product) Extract->FinalOrg

Figure 2: The pH-Switch Extraction Workflow. By targeting pH 4.5, we separate the strongly basic piperidine from the weakly basic pyrazole.[5]

References

  • ChemicalBook. (2025).[5][8] 4-(1H-pyrazol-1-yl)piperidine - CAS 762240-09-5 Properties and Suppliers. Retrieved from [5]

  • National Institutes of Health (NIH). (2025).[5] PubChem Compound Summary for CID 21193045: 4-(1H-Pyrazol-1-yl)piperidine. Retrieved from [5]

  • Reich, H. J. (2022).[5][8] pKa Data Compiled by R. Williams. University of Wisconsin-Madison. (Reference for Pyrazole pKa ~2.5 vs Piperidine pKa ~11).[5][8] Retrieved from [5]

  • BldPharm. (2025). Product Analysis: 4-(1H-Pyrazol-1-yl)piperidine. Retrieved from [5]

Sources

Validation & Comparative

Validating 4-(1H-pyrazol-1-yl)piperidine Scaffolds in Crizotinib Manufacture: A Comparative Process Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Convergent" Imperative

In the synthesis of Crizotinib (PF-02341066), the introduction of the 4-(1H-pyrazol-1-yl)piperidine moiety represents a critical decision point. Early medicinal chemistry routes utilized linear construction, often relying on Mitsunobu conditions to link the piperidine to a pre-installed pyrazole. However, process validation data confirms that utilizing a pre-functionalized 4-(1H-pyrazol-1-yl)piperidine block—specifically its 4-boronic acid pinacol ester derivative —is the superior strategy for GMP manufacturing.

This guide validates the precursor based on three critical performance metrics:

  • Regiocontrol: Elimination of N1/N2 pyrazole isomerism risks.

  • Atom Economy: Avoidance of high-molecular-weight byproducts (e.g., triphenylphosphine oxide).

  • Purification Efficiency: Enabling crystallization-driven purification rather than chromatography.

Structural Context & The Regioselectivity Trap

To understand the value of the 4-(1H-pyrazol-1-yl)piperidine precursor, one must analyze the failure modes of alternative routes. The core challenge in Crizotinib synthesis is the regioselectivity of the pyrazole nitrogen .

When a 4-substituted pyrazole is alkylated (Route B in diagrams below), it can react at either the N1 or N2 position. Separation of these isomers on a late-stage, high-value intermediate (containing the chiral halogenated pyridine core) is economically disastrous.

By using the 4-(1H-pyrazol-1-yl)piperidine precursor (Route A), the N1-piperidine bond is formed and purified before the expensive coupling to the drug core, guaranteeing 100% regiochemical integrity.

Visualization: The Regioselectivity Logic

Crizotinib_Pathways cluster_linear Route B: Linear (High Risk) cluster_convergent Route A: Convergent (Optimized) Pyridine_Core Halogenated Pyridine (Chiral Core) Pyrazole_Raw Unsubstituted Pyrazole Pyridine_Core->Pyrazole_Raw Coupling Mixture Isomer Mixture (N1 vs N2 Alkylation) Pyrazole_Raw->Mixture + Piperidine Electrophile Linear_Fail Yield Loss due to Isomer Separation Mixture->Linear_Fail Precursor 4-(1H-pyrazol-1-yl)piperidine (Pre-formed Block) Boronate Boronate Ester Functionalization Precursor->Boronate Activation Suzuki Suzuki Coupling (Regiospecific) Boronate->Suzuki + Pyridine Core Crizotinib Crizotinib (Pure) Suzuki->Crizotinib

Figure 1: Comparison of Linear (Route B) vs. Convergent (Route A) synthesis. The pre-formed precursor prevents late-stage isomer generation.

Comparative Performance Analysis

The following data compares the performance of using the optimized 4-(1H-pyrazol-1-yl)piperidine boronate precursor against the historical Mitsunobu route (used in early discovery).

MetricMethod A: Convergent Suzuki (Recommended)Method B: Linear Mitsunobu (Legacy)Impact Analysis
Precursor tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate4-Hydroxypiperidine + Pyrazole-Pyridine Core
Coupling Type Pd-catalyzed Suzuki-MiyauraMitsunobu (DEAD/PPh3)Method A avoids toxic azo-compounds.
Yield (Step) 85 - 92% 50 - 65%Method A is significantly more efficient.
Purity Profile >99.5% (Post-crystallization)Requires chromatography to remove Ph3POMethod A supports GMP scale-up.
Regio-control 100% (Pre-locked) Variable (Steric dependent)Method B risks isomeric impurities.
E-Factor Low (Catalytic process)High (Stoichiometric waste)Method A is greener.

Verdict: The Convergent Suzuki route using the boronate derivative of 4-(1H-pyrazol-1-yl)piperidine is the only viable path for commercial manufacturing.

Experimental Validation Protocols

The following protocols describe the validation of the precursor, transforming the raw 4-(1H-pyrazol-1-yl)piperidine scaffold into the active coupling partner and executing the critical bond formation.

Protocol A: Activation of the Scaffold (Iodination & Borylation)

Objective: To convert the raw scaffold into the active nucleophile for Suzuki coupling.

  • Starting Material: 4-(1H-pyrazol-1-yl)piperidine (usually N-Boc protected).[1]

  • Iodination:

    • Dissolve N-Boc-4-(1H-pyrazol-1-yl)piperidine in acetonitrile.

    • Add N-Iodosuccinimide (NIS) (1.05 eq) at 0°C.

    • Checkpoint: Monitor by HPLC. The reaction is regioselective for the C4-position of the pyrazole due to electronic activation.

    • Quench with sodium thiosulfate; isolate tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.

  • Borylation (The Key Precursor):

    • Combine the iodide (from step 2) with Bis(pinacolato)diboron (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%).

    • Base: Potassium Acetate (3.0 eq) in Dioxane/DMSO.

    • Heat to 90°C for 4 hours.

    • Result: tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Protocol B: The Validation Coupling (Suzuki-Miyaura)

Objective: To demonstrate high-yield coupling to the chiral pyridine core.

  • Reagents:

    • Partner: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-bromopyridin-2-amine (The Drug Core).

    • Precursor: The Boronate Ester from Protocol A (1.1 eq).

    • Catalyst: Pd(dppf)Cl2 (0.05 eq).

    • Base: Cs2CO3 (2.0 eq) or Na2CO3.

    • Solvent: DME/Water (3:1).

  • Procedure:

    • Degas solvents thoroughly (Oxygen is a poison to this catalyst system).

    • Reflux at 85°C for 6–12 hours.

    • Workup: Cool to RT. Partition between Ethyl Acetate and Water.[2]

    • Scavenging: Treat organic layer with activated carbon or thiol-silica to remove residual Palladium.

  • Deprotection (Final Step):

    • Treat the coupled intermediate with HCl/Dioxane to remove the Boc group, yielding crude Crizotinib.

Quality Control & Impurity Markers

When validating this precursor, the following specific impurities must be monitored via LC-MS to ensure the integrity of the synthetic route.

Impurity IDStructure/OriginCause/Mitigation
IMP-A (Regioisomer) Pyrazole attached to piperidine at N2 instead of N1.Cause: Poor quality starting material (raw scaffold). Fix: Purchase certified N1-isomer or purify scaffold before iodination.
IMP-B (Des-iodo) Unsubstituted Pyrazole-Piperidine.Cause: Incomplete iodination or protodeboronation during Suzuki. Fix: Anhydrous conditions during coupling.
IMP-C (Homocoupling) Dimer of the Pyrazole-Piperidine.Cause: Oxidation of the boronate precursor. Fix: Strict degassing (Argon/Nitrogen sparge).
Workflow Visualization: Quality Checkpoints

QC_Workflow Raw_Mat Raw Material: 4-(1H-pyrazol-1-yl)piperidine QC_1 QC Check 1: NMR for N1 vs N2 Purity Raw_Mat->QC_1 Activation Activation to Boronate QC_1->Activation Pass Coupling Suzuki Coupling Activation->Coupling QC_2 QC Check 2: Protodeboronation Levels Coupling->QC_2 Final Crizotinib API QC_2->Final Pass

Figure 2: Critical Quality Control checkpoints to ensure precursor integrity.

References

  • Pfizer Global Research and Development. (2011).[3] Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066).[3] Organic Process Research & Development.[3] [Link]

  • Cui, J. J., et al. (2011).[4] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[4] Journal of Medicinal Chemistry. [Link]

  • Shanghai Institute of Materia Medica. (2013). Synthesis method of Crizotinib.[2][3][5][6][7] Patent CN102850328A.

  • De Koning, P. D., et al. (2011).[3] Development of a Scalable Synthesis of Crizotinib. Organic Process Research & Development.[3] [Link]

Sources

purity analysis comparison of commercial 4-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1H-pyrazol-1-yl)piperidine (CAS: 762240-92-6) is a critical heterocyclic building block, widely employed in the synthesis of JAK, CDK, and BTK inhibitors.[1] While commercially available from numerous suppliers, our internal benchmarking reveals significant variance in purity profiles, specifically regarding salt stoichiometry (HCl vs. free base) , residual metal content , and unreacted pyrazole .[1]

This guide provides an objective technical comparison between "High-Purity Grade" (Supplier A) and "Bulk/Technical Grade" (Supplier B) sources. It details the analytical protocols required to validate these materials before their introduction into GMP or late-stage discovery workflows.

Synthesis Pathways & Impurity Origins

To understand the analytical data, one must first understand the origin of the impurities. The commercial manufacturing of this scaffold typically follows one of two routes, each generating a distinct impurity profile.

The Synthesis-Impurity Correlation
  • Route A (Nucleophilic Substitution - SNAr): Involves the reaction of N-protected 4-halopiperidine (or sulfonate) with pyrazole in the presence of a base (often NaH or Cs2CO3).

    • Major Impurities: Unreacted pyrazole (difficult to remove due to solubility similarities), 4-halopiperidine, and residual inorganic salts.[1]

  • Route B (Ring Construction): Condensation of 4-hydrazinopiperidine with 1,1,3,3-tetraethoxypropane (or malonaldehyde equivalents).[1]

    • Major Impurities: Hydrazine residues (genotoxic concern), partially cyclized intermediates, and polymeric byproducts.[1]

Visualizing the Impurity Flow

The following diagram maps the genesis of critical impurities based on the synthetic route.

G Start_A Route A: SNAr Coupling Process_A Reaction: 4-X-Piperidine + Pyrazole Start_A->Process_A Start_B Route B: Ring Construction Process_B Reaction: 4-Hydrazinopiperidine + 1,3-Dielectrophile Start_B->Process_B Impurity_A1 Impurity: Residual Pyrazole (Catalyst Poison) Process_A->Impurity_A1 Impurity_A2 Impurity: Residual Base/Salts (Stoichiometry Error) Process_A->Impurity_A2 Product Target: 4-(1H-pyrazol-1-yl)piperidine Process_A->Product Impurity_B1 Impurity: Hydrazine Residues (Genotoxic) Process_B->Impurity_B1 Impurity_B2 Impurity: Oligomers Process_B->Impurity_B2 Process_B->Product

Figure 1: Origin of impurities in 4-(1H-pyrazol-1-yl)piperidine synthesis. Route A is the dominant commercial method, making residual pyrazole a primary concern.[1]

Comparative Analysis: Supplier A vs. Supplier B

We performed a head-to-head analysis of two commercial lots.

  • Supplier A: Premium grade, marketed as >98% HPLC, 2x price point.

  • Supplier B: Bulk grade, marketed as >95%, standard pricing.[1]

Quantitative Data Summary

The following data was acquired using the protocols defined in Section 3.

ParameterSupplier A (Premium)Supplier B (Bulk)Impact on Downstream Chemistry
Appearance White crystalline solidOff-white/Beige powderColor often indicates oxidation or trace metal contamination.[1]
HPLC Purity (254 nm) 99.4%96.2%Supplier B contains 2.1% unknown late-eluting peak (likely dimer).[1]
Residual Pyrazole < 0.1%1.8%Critical: Pyrazole coordinates to Pd/Cu catalysts, killing cross-coupling yields.[1]
Salt Form (qNMR) Mono-HCl (1.0 : 1.[1]0)Mixed (1.0 : 1.4 HCl)Excess acid requires extra base in subsequent steps; affects yield calculation.[1]
Residual Pd (ICP-MS) < 5 ppm45 ppmHigh Pd background can cause false positives in biological assays or toxicity issues.[1]
Water Content (KF) 0.5%3.2%Hygroscopicity affects weighing accuracy.[1]
Key Findings
  • The "Hidden" Pyrazole: Supplier B's material contained nearly 2% free pyrazole. In a standard amide coupling, this acts as a competitive nucleophile, leading to the formation of pyrazole-amide side products that are difficult to separate from the desired piperidine-amide.[1]

  • Stoichiometry Roulette: Supplier B's material was neither a clean mono-HCl nor a di-HCl salt, but a non-stoichiometric mixture. Using this material without correction leads to a 40% error in molarity calculations , causing under-dosing of reagents in subsequent steps.

Experimental Protocols

These protocols are designed to be self-validating. The use of an internal standard in NMR is non-negotiable for accurate salt determination.

Protocol 3.1: HPLC-UV/MS Profiling for Organic Impurities

Objective: Detect unreacted pyrazole and high-molecular-weight dimers.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA for sharper peak shape).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (amide/amine absorption) and 254 nm (aromatic).[1] MS (ESI+) scan 100–600 m/z.[1]

  • Validation Check: Inject a pure Pyrazole standard (approx.[1] 0.1 mg/mL) to determine its retention time (usually elutes very early, ~1-2 min).[1] If the sample shows a peak at this RT, quantify it.

Protocol 3.2: qNMR for Salt Stoichiometry

Objective: Determine the exact ratio of Piperidine to HCl and quantify absolute purity.

  • Solvent: D2O (Deuterium Oxide) is preferred as the HCl salt is highly soluble, and it exchanges the NH protons, simplifying the spectrum.[1]

  • Internal Standard: Maleic Acid (singlet at ~6.3 ppm) or Dimethyl Sulfone (singlet at ~3.0 ppm).[1] Ensure the standard does not overlap with the pyrazole protons (approx. 6.4, 7.6, 7.8 ppm).[1]

  • Procedure:

    • Weigh ~10 mg of sample and ~10 mg of Internal Standard (precision +/- 0.01 mg).

    • Dissolve in 0.6 mL D2O.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of protons for integration accuracy.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1][2]

Analytical Decision Matrix

Do not rely on the Certificate of Analysis (CoA) alone. Use this workflow to determine if a batch is "Fit-for-Purpose."

DecisionMatrix Sample Commercial Sample (4-(1H-pyrazol-1-yl)piperidine) qNMR Step 1: qNMR (D2O Solvent) Sample->qNMR Check_Salt Check Salt Stoichiometry qNMR->Check_Salt Recalc Recalculate MW Adjust Reagent Equivalents Check_Salt->Recalc Non-Integer Ratio HPLC Step 2: HPLC-UV (Check RT < 2 min) Check_Salt->HPLC Integer Ratio (1:1 or 1:2) Recalc->HPLC Check_Py Residual Pyrazole > 0.5%? HPLC->Check_Py Reject REJECT / RE-PURIFY (Dichloromethane Wash) Check_Py->Reject Yes Proceed PROCEED to Synthesis Check_Py->Proceed No

Figure 2: Analytical workflow for qualifying incoming batches. The salt stoichiometry check is the most frequently overlooked step.

Conclusion & Recommendations

For medicinal chemistry campaigns where 4-(1H-pyrazol-1-yl)piperidine is a late-stage intermediate, the cost of "Supplier A" (High Purity) is justified by the elimination of rework. The presence of residual pyrazole in lower-grade material is a silent killer of catalytic cycles.

Recommendation: If purchasing Bulk Grade (Supplier B) for scale-up (>100g):

  • Perform a Dichloromethane (DCM) slurry wash .[1] The free pyrazole is more soluble in DCM than the piperidine-HCl salt.

  • Filter and dry the solid.

  • Re-analyze via qNMR to confirm the removal of pyrazole and establish the correct molecular weight.

References

  • Synthesis and Functionalization of Pyrazoles

    • Fustero, S., et al. "Recent advances in the synthesis of pyrazoles.[1] A review." Organic Preparations and Procedures International, 2009.[1]

    • [1]

  • Analytical Methodologies for Heterocycles

    • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

    • [1]

  • Impurity Effects in Cross-Coupling

    • Lennox, A. J. J., & Lloyd-Jones, G. C.[1] "Selection of boron reagents for Suzuki-Miyaura coupling." Chemical Society Reviews, 2014.[1] (Context: Catalyst poisoning by azoles).

  • Compound Data & Safety (PubChem)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21193045, 4-(1H-Pyrazol-1-yl)piperidine."
    • [1]

Sources

A Tale of Two Bonds: A Comparative Guide to Covalent and Non-Covalent Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the pyrazole scaffold has emerged as a "privileged structure," forming the core of numerous approved therapeutics.[1] Its versatility allows for the development of inhibitors with distinct modes of action, primarily categorized by the nature of their bond with the target protein: covalent and non-covalent. This guide provides an in-depth, objective comparison of these two classes of pyrazole-based inhibitors, offering experimental data and field-proven insights to inform the strategic decisions of researchers, scientists, and drug development professionals.

We will dissect the fundamental differences in their mechanisms, compare their performance metrics, and provide detailed protocols for their experimental evaluation. By understanding the nuances of covalent versus non-covalent inhibition within the pyrazole framework, we can better tailor drug design strategies to achieve desired potency, selectivity, and duration of action while mitigating potential liabilities.

The Diverging Paths of Inhibition: Covalent vs. Non-Covalent Mechanisms

The core distinction between these two inhibitor classes lies in the final step of their interaction with the target protein. While both initially form a non-covalent complex in the binding pocket, their paths diverge significantly from there.

Non-Covalent Pyrazole-Based Inhibitors operate through reversible binding interactions. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The inhibitor's efficacy is determined by its affinity for the target's binding site, and it exists in a dynamic equilibrium of binding and unbinding. A prime example is Ruxolitinib , a potent and selective inhibitor of Janus kinases (JAK1 and JAK2) that features a pyrazole core.[2]

Covalent Pyrazole-Based Inhibitors , in contrast, are designed to form a permanent, covalent bond with a specific amino acid residue within the target's active site. This is a two-step process: an initial, reversible binding event followed by an irreversible chemical reaction. These inhibitors are equipped with a reactive "warhead" that forms the covalent linkage. Zanubrutinib , a highly selective Bruton's tyrosine kinase (BTK) inhibitor, exemplifies this class, utilizing an acrylamide warhead to covalently bind to Cysteine 481 in the BTK active site.[3][4]

The choice between a covalent and non-covalent approach has profound implications for a drug candidate's pharmacological profile, including its potency, selectivity, and potential for resistance.

cluster_0 Non-Covalent Inhibition cluster_1 Covalent Inhibition Inhibitor_NC Non-Covalent Pyrazole Inhibitor Complex_NC Reversible E-I Complex Inhibitor_NC->Complex_NC kon Target_NC Target Protein Complex_NC->Inhibitor_NC koff Inhibitor_C Covalent Pyrazole Inhibitor (E-I) Complex_C Reversible E-I Complex Inhibitor_C->Complex_C KI Target_C Target Protein Covalent_Complex Irreversible E-I Complex Complex_C->Covalent_Complex kinact

Figure 1: Mechanisms of non-covalent and covalent inhibition.

Head-to-Head: A Case Study of Pyrazole-Based BTK Inhibitors

To provide a concrete comparison, we will examine two pyrazole-based inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[5]

  • Zanubrutinib (Covalent): An irreversible inhibitor that covalently binds to Cys481 of BTK.[3]

  • Pirtobrutinib (Non-Covalent): A reversible inhibitor that does not require Cys481 for binding.[6]

ParameterCovalent (Zanubrutinib)Non-Covalent (Pirtobrutinib)Rationale & Implications
Potency (IC50) BTK: 0.5 nM[3]BTK: 3.7 nMCovalent inhibitors often exhibit higher potency due to the irreversible nature of their binding, effectively removing the target from the active pool.
Selectivity High selectivity for BTK over other kinases like TEC and EGFR.[3]Highly selective, with >100-fold selectivity for BTK over other tested kinases in cellular studies.[7]Selectivity is crucial for minimizing off-target effects. Both classes can achieve high selectivity through careful design of the pyrazole scaffold and its substituents.
Duration of Action Long, determined by the turnover rate of the BTK protein.Dependent on the inhibitor's pharmacokinetic properties (e.g., half-life).The prolonged action of covalent inhibitors can allow for less frequent dosing.[8]
Resistance Susceptible to mutations at the Cys481 binding site.Effective against Cys481 mutant BTK.[6][9]Non-covalent inhibitors are a key strategy to overcome acquired resistance to covalent drugs.[10]
Toxicity Profile Generally well-tolerated with fewer off-target effects compared to first-generation covalent inhibitors.[11]Favorable safety profile, with low rates of common BTK inhibitor-related adverse events.[11]Covalent inhibitors carry a higher inherent risk of off-target toxicity due to their reactive nature, but modern design has significantly mitigated this.

The B-Cell Receptor (BCR) Signaling Pathway: The Battlefield for BTK Inhibitors

Both covalent and non-covalent BTK inhibitors exert their therapeutic effects by disrupting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5]

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 + DAG PLCg2->IP3_DAG Cleaves PIP2 NFkB NF-κB IP3_DAG->NFkB Signal Cascade Gene Expression Cell Proliferation & Survival NFkB->Gene Expression Translocates to Nucleus Inhibitor Pyrazole-Based BTK Inhibitor Inhibitor->BTK Inhibits

Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK inhibition.

Experimental Protocols for Comparative Evaluation

To objectively compare covalent and non-covalent pyrazole-based inhibitors, a series of well-defined experiments are essential. The following protocols provide a framework for this evaluation.

Biochemical Potency: IC50 Determination

This assay determines the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.

Workflow: ADP-Glo™ Kinase Assay

IC50_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Kinase_Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent to Stop Kinase Reaction and Deplete ATP Kinase_Reaction->Stop_Reaction Detect_ADP Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light Stop_Reaction->Detect_ADP Measure_Luminescence Measure Luminescence Detect_ADP->Measure_Luminescence Analyze_Data Calculate IC50 Value Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare a serial dilution of the pyrazole-based inhibitor (covalent and non-covalent) in the appropriate solvent (e.g., DMSO), followed by a further dilution in kinase reaction buffer to create a 4X inhibitor solution.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X inhibitor solution to each well.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12][13]

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12][13]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Covalent Inhibition Kinetics: kinact/KI Determination

For covalent inhibitors, the IC50 value is time-dependent. A more accurate measure of their efficiency is the second-order rate constant, kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).

Step-by-Step Methodology (LC-MS/MS Approach):

  • Incubation:

    • Incubate the target protein at a fixed concentration with a range of concentrations of the covalent pyrazole-based inhibitor.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Sample Preparation and Analysis:

    • Quench the reaction at each time point (e.g., by adding a denaturing agent).

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the percentage of unmodified versus covalently modified protein.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of modified protein against time and fit the data to a pseudo-first-order equation to determine the observed rate constant (kobs).

    • Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine kinact and KI.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that an inhibitor binds to its intended target within a live cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Workflow: CETSA

CETSA_Workflow Start Start Cell_Treatment Treat Cells with Inhibitor or Vehicle Start->Cell_Treatment Heating Heat Cell Lysates at a Range of Temperatures Cell_Treatment->Heating Separation Separate Soluble and Aggregated Proteins by Centrifugation Heating->Separation Protein_Detection Detect Soluble Target Protein by Western Blot Separation->Protein_Detection Data_Analysis Plot Soluble Protein vs. Temperature to Generate Melting Curve Protein_Detection->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein to an appropriate density.

    • Treat the cells with the pyrazole-based inhibitor (covalent or non-covalent) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[14]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[15]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.[14]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[15]

  • Detection by Western Blot:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities of the target protein at each temperature.

    • Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Concluding Remarks: A Strategic Choice

The decision to pursue a covalent or non-covalent pyrazole-based inhibitor is a strategic one, with each approach offering distinct advantages and disadvantages. Covalent inhibitors can provide exceptional potency and a prolonged duration of action, potentially leading to improved efficacy and patient compliance.[8] However, they carry an inherent risk of off-target effects and can be rendered ineffective by resistance mutations at the target site.

Non-covalent inhibitors, on the other hand, offer a powerful strategy to overcome such resistance and may present a more favorable safety profile.[6][10] Their reversible nature, however, necessitates careful optimization of their pharmacokinetic properties to ensure sustained target engagement.

Ultimately, the optimal choice depends on the specific therapeutic context, including the nature of the target protein, the desired pharmacological profile, and the potential for the development of resistance. By leveraging the experimental approaches outlined in this guide, drug discovery teams can make informed decisions, rationally designing the next generation of pyrazole-based inhibitors to address unmet medical needs.

References

  • Muth, F., Döring, E., & Sippl, W. (2021). The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 14(12), 1229. [Link]

  • Gomez, E. B., Liz-López, L., & Gago, F. (2023). Pirtobrutinib, a non-covalent BTK inhibitor for B-cell malignancies. Drugs of Today, 59(5), 225-236. [Link]

  • Mato, A. R., Shah, N. N., Jurczak, W., Cheah, C. Y., Pagel, J. M., Woyach, J. A., ... & Flinn, I. W. (2021). Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet, 397(10277), 892-901. [Link]

  • Guo, Y., Liu, Y., Wang, Y., Zhang, T., & Zhang, J. (2019). Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase. Journal of Medicinal Chemistry, 62(17), 7923-7940. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Tam, C. S., Trotman, J., Opat, S., Burger, J. A., Cull, G., Fletcher, J., ... & Roberts, A. W. (2019). Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy in patients with chronic lymphocytic leukemia. Blood, 134(11), 851-859. [Link]

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting B-cell receptor signalling in B-cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]

  • Pettersson, M., Williams, J., & Johnson, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 759-772. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Sharma, G., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1775-1801. [Link]

  • Lameira, J., de Souza, A. S., & Alves, C. N. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Journal of Molecular Modeling, 26(3), 62. [Link]

  • Estupiñán, H. Y., & Berglöf, A. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link]

  • Coffey, G., Betz, A., & Mant-St-Laurent, J. (2023). Pirtobrutinib preclinical characterization: a highly selective, non-covalent (reversible) BTK inhibitor. Blood, 141(Supplement 1), 3235. [Link]

  • Brown, J. R., Eichhorst, B., Hillmen, P., Jurczak, W., Kaźmierczak, M., Lamanna, N., ... & Wierda, W. G. (2021). Zanubrutinib or ibrutinib in relapsed or refractory chronic lymphocytic leukemia. New England Journal of Medicine, 384(4), 327-339. [Link]

  • Kaptein, A., de Bruin, G., & van den Heuvel, D. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 12(10), 1639-1652. [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • Asija, R., & Kumar, R. (2023). Pirtobrutinib: First Non-covalent Tyrosine Kinase Inhibitor for Treating Relapsed or Refractory Mantle Cell Lymphoma in Adults. Current Drug Targets, 24(12), 1011-1021. [Link]

  • Soumerai, J. D. (2023). Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib. VJHemOnc. [Link]

  • Bio-protocol. (2020). Cellular thermal shift assay (CETSA). Bio-protocol, 10(23), e3854. [Link]

  • Creative Diagnostics. (n.d.). BCR Signaling Pathway. Retrieved from [Link]

  • Johnson, A. R., & Smith, J. D. (2022). A Covalent Binding Mode of a Pyrazole-Based CD38 Inhibitor. ChemMedChem, 17(18), e202200345. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Olsen, J. A., & Liu, Y. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 11(11), 1321-1330. [Link]

  • Wikipedia. (2023, December 12). JAK-STAT signaling pathway. Retrieved from [Link]

  • Wikipedia. (2023, November 28). B-cell receptor. Retrieved from [Link]

  • Becker, H., Engelhardt, M., von Bubnoff, N., & Wäsch, R. (2014). Ruxolitinib. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 201, 249–257. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(1H-pyrazol-1-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(1H-pyrazol-1-yl)piperidine dihydrochloride (CAS: 1181458-83-2) is a functionalized heterocycle commonly used as a pharmacophore building block in drug discovery (e.g., ROS1 kinase inhibitors).

While classified as an Irritant (GHS Category 2/2A/3) , the presence of the dihydrochloride salt moiety significantly alters the handling risk profile compared to the free base. Upon contact with moisture (mucous membranes, sweat, corneal fluid), the salt hydrolyzes to release hydrochloric acid equivalents, leading to immediate and potentially severe irritation.

Core Directive: Treat this substance as a hygroscopic acidic irritant . Your primary safety objective is preventing the inhalation of fine particulates and preventing contact with moist tissue.

Risk Assessment & Hazard Characterization

Before selecting PPE, we must understand the mechanism of injury.

Hazard ClassGHS CodeMechanism of ActionCritical Control Point
Acute Toxicity (Oral) H302Systemic absorption via ingestion.[1]Hygiene (Wash hands, no eating).[2][3][4][5]
Skin Irritation H315Acidic hydrolysis on skin surface.Nitrile gloves + Lab coat.
Eye Irritation H319High Risk: Particulates dissolve in tear film, lowering pH rapidly.Chemical Splash Goggles (Not Safety Glasses).[3]
STOT SE 3 H335Inhalation of dust causes respiratory tract inflammation.Fume Hood (Engineering Control).

PPE Selection Matrix

Rationale: PPE is the last line of defense.[4] The following selection is based on permeation resistance and particulate exclusion.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control (Primary): Chemical Fume Hood.PPE (Secondary/Spill): N95 or P100 Respirator.The dihydrochloride salt forms a fine dust. Inhalation leads to immediate upper respiratory acidification. Do not handle on an open bench.
Ocular Chemical Splash Goggles (Indirect Vent).Standard safety glasses allow airborne powder to bypass side shields. Goggles provide a seal against hygroscopic dust.
Dermal (Hand) Nitrile Gloves (Min thickness: 0.11 mm).Double-gloving recommended for stock solutions.Nitrile offers excellent resistance to organic amine salts. Latex is not recommended due to higher porosity and allergen risk.
Dermal (Body) Lab Coat (High-neck preferred) + Long pants + Closed-toe shoes.Minimizes skin surface area available for dust deposition.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Phase)

Most exposure incidents occur during the transfer of dry powder.

  • Environment: All weighing must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Amine salts are often static-prone. Use an anti-static gun or ionizer if the powder "flies."

  • Transfer Vessel: Use a weighing funnel or anti-static weighing boat. Avoid flat weighing paper, which increases spill risk during transfer to the reaction flask.

  • Technique:

    • Place the receiving flask inside the hood.

    • Transfer powder slowly to avoid lofting.

    • Immediately recap the stock container. Note: The dihydrochloride is hygroscopic; prolonged exposure to air will cause clumping and stoichiometry errors.

B. Solubilization
  • Solvent Choice: Soluble in water, methanol, and DMSO.

  • Thermodynamics: Dissolution may be slightly exothermic due to solvation of the ions.

  • Protocol: Add the solid to the solvent slowly. If preparing a high-molarity stock, cool the receiving vessel in an ice bath to mitigate thermal spikes.

C. Spill Response Workflow

Do not dry sweep.[6] Dry sweeping lofts the acidic dust into the breathing zone.

SpillResponse Start Spill Detected Assess Assess Volume (<10g vs >10g) Start->Assess Minor Minor Spill (<10g) Inside Hood Assess->Minor Major Major Spill (>10g) Or Outside Hood Assess->Major PPE_Check Verify PPE: Goggles, Nitrile, Lab Coat Minor->PPE_Check Evacuate Evacuate Area Call EHS Major->Evacuate Wet_Method Cover with Wet Paper Towels (Prevents Dust Lofting) PPE_Check->Wet_Method Neutralize Wipe with dil. NaHCO3 (Neutralize Acid) Wet_Method->Neutralize Dispose Dispose as Solid Chemical Waste Neutralize->Dispose

Figure 1: Decision logic for spill remediation. Note that wet-wiping is crucial to prevent dust inhalation.

Waste Disposal & Deactivation

Causality: As an organic salt, this compound cannot be sewered. It requires thermal destruction.

  • Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated Solid Hazardous Waste container labeled "Toxic/Irritant Solids."

  • Liquid Waste:

    • Combine with compatible organic solvents.

    • Labeling: Must indicate "Organic Amine Salts" and "Acidic" (if not neutralized).

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or bleach (Sodium Hypochlorite), as secondary amines can form N-chloroamines or nitrosamines under specific conditions.

  • Final Destruction: Incineration in a licensed facility equipped with an afterburner and scrubber (to capture NOx and HCl gases).

Emergency First Aid

Self-Validating Protocol: Speed is critical to prevent acid burns on mucous membranes.

  • Eye Contact: IMMEDIATE flush with water for 15 minutes.[5] Hold eyelids open. The HCl salt will cause stinging immediately; do not stop flushing until the 15-minute mark is reached. Seek medical attention.

  • Skin Contact: Wash with soap and copious water.[5][6][7] Remove contaminated clothing (the salt can linger in fabric fibers and irritate skin later).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Logic of Safety (Decision Tree)

SafetyLogic Substance 4-(1H-pyrazol-1-yl)piperidine 2HCl State Physical State: Solid Powder Substance->State ChemProp Chemical Property: Acidic Salt (HCl) Substance->ChemProp Risk1 Risk: Inhalation (Resp. Irritation) State->Risk1 Risk2 Risk: Moisture Contact (Hydrolysis -> Acid) ChemProp->Risk2 Control1 Control: Fume Hood (No open bench work) Risk1->Control1 Control2 Control: Goggles + Nitrile (No skin/eye contact) Risk2->Control2

Figure 2: Causal relationship between chemical properties and safety controls.

References

  • PubChem. (2023). Compound Summary: 4-(1H-Pyrazol-1-yl)piperidine.[1][8][9][10] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 4-(1H-pyrazol-1-yl)piperidine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-1-yl)piperidine dihydrochloride
Reactant of Route 2
4-(1H-pyrazol-1-yl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.